Tauroursodeoxycholate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-UYRINQEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (TUDCA-d5), a deuterated analogue of the neuroprotective bile acid, Tauroursodeoxycholic acid (TUDCA). Given the increasing interest in TUDCA for its therapeutic potential in various neurodegenerative and metabolic diseases, the availability of isotopically labeled standards like TUDCA-d5 is crucial for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed purification methodologies, and an exploration of the key signaling pathways influenced by TUDCA.
Synthesis of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
Proposed Synthetic Pathway:
The synthesis can be envisioned in two main stages:
-
Synthesis of Ursodeoxycholic-2,2,4,4-d4 Acid (UDCA-d4): This stage focuses on introducing the deuterium atoms at the desired positions of the UDCA sterol nucleus.
-
Conjugation with Taurine-d1: The deuterated UDCA is then conjugated with a deuterated taurine analogue to yield the final product. However, for TUDCA-2,2,3,4,4-d5, the deuterium on the taurine moiety is not specified. A more direct approach involves the deuteration of a 3-keto precursor followed by reduction and taurine conjugation.
A plausible multi-step synthesis is outlined below, starting from Chenodeoxycholic acid (CDCA), a readily available primary bile acid.
Experimental Protocol: Proposed Synthesis of UDCA-d4 from CDCA
This protocol is a hypothetical sequence based on known reactions in steroid chemistry.
-
Oxidation of Chenodeoxycholic Acid (CDCA) to 3-oxo-7α-hydroxy-5β-cholan-24-oic acid:
-
Dissolve CDCA in a suitable organic solvent (e.g., acetone).
-
Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction and extract the product into an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
-
Base-Catalyzed Deuterium Exchange at C2 and C4:
-
Dissolve the 3-keto intermediate in a mixture of deuterated methanol (MeOD) and deuterium oxide (D₂O).
-
Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for complete enolization and deuterium exchange at the α-positions (C2 and C4).
-
Monitor the extent of deuteration by mass spectrometry.
-
Neutralize the reaction mixture with a deuterated acid (e.g., DCl) and extract the deuterated 3-keto intermediate.
-
-
Stereoselective Reduction of the 3-keto group to a 3α-hydroxyl group:
-
Dissolve the deuterated 3-keto intermediate in a suitable solvent (e.g., methanol).
-
Add a reducing agent that favors the formation of the 3α-hydroxy epimer, such as sodium borohydride (NaBH₄). The use of a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium at the C3 position. To achieve the desired d5 labeling, NaBD₄ would be used here.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the crude deuterated Ursodeoxycholic acid (UDCA-d5).
-
-
Conjugation with Taurine:
-
Activate the carboxylic acid of the deuterated UDCA. A common method is the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine.
-
In a separate flask, dissolve taurine in an aqueous basic solution.
-
Add the activated deuterated UDCA solution to the taurine solution at a low temperature (e.g., 0-5°C).
-
Allow the reaction to proceed at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the crude TUDCA-d5.
-
Purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
The purification of TUDCA-d5 is a critical step to ensure high purity for its use as a standard in research and drug development. A multi-step purification strategy is typically employed, combining techniques like crystallization and preparative chromatography.
Experimental Protocol: Proposed Purification of TUDCA-d5
-
Crystallization:
-
Dissolve the crude TUDCA-d5 in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a co-solvent in which TUDCA-d5 is less soluble (e.g., water or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, the crystallized TUDCA-d5 can be further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient profile needs to be optimized based on analytical HPLC runs.
-
Detection: UV detection at a low wavelength (around 200-210 nm) or an evaporative light scattering detector (ELSD) can be used.
-
Fraction Collection: Collect the fractions corresponding to the main peak of TUDCA-d5.
-
Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the final high-purity TUDCA-d5.
-
Data Presentation: Quantitative Data Summary
The following table presents hypothetical quantitative data for the synthesis and purification of TUDCA-d5, based on typical yields and purities for similar chemical transformations. Actual results would need to be determined experimentally.
| Step | Parameter | Value |
| Synthesis | ||
| Oxidation of CDCA | Yield | 85-95% |
| Deuterium Exchange | Deuterium Incorporation | >95% |
| Reduction of 3-keto group | Yield | 80-90% |
| Taurine Conjugation | Yield | 60-70% |
| Purification | ||
| Crystallization | Purity | 90-95% |
| Recovery | 70-80% | |
| Preparative HPLC | Purity | >98% |
| Recovery | 85-95% | |
| Overall | ||
| Overall Yield | ~30-40% | |
| Final Purity | >98% |
Signaling Pathways of Tauroursodeoxycholic Acid
TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways, primarily related to the inhibition of apoptosis and the mitigation of endoplasmic reticulum (ER) stress.
TUDCA's Role in Apoptosis Inhibition
TUDCA can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[1][2][3] It has been shown to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and the subsequent activation of caspases.[4]
TUDCA inhibits both intrinsic and extrinsic apoptotic pathways.
TUDCA's Modulation of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, can trigger apoptosis. TUDCA acts as a chemical chaperone, helping to alleviate ER stress and inhibit the unfolded protein response (UPR)-mediated apoptosis.[2][5][6] It can reduce the activation of key ER stress sensors like PERK, IRE1α, and ATF6, and consequently downregulate the expression of the pro-apoptotic transcription factor CHOP.[4][5]
TUDCA alleviates ER stress by inhibiting UPR signaling.
Neuroprotective Signaling Pathways of TUDCA
The neuroprotective effects of TUDCA are multifaceted and involve the modulation of several signaling cascades beyond apoptosis and ER stress. TUDCA has been shown to activate pro-survival pathways such as the PI3K/Akt pathway.[4][7] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the promotion of cell survival.[3] Furthermore, TUDCA has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[8]
TUDCA promotes neuroprotection via pro-survival and anti-inflammatory pathways.
Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid. The proposed synthetic route leverages established methodologies in steroid chemistry and deuterium labeling. The purification strategy combines classical and modern chromatographic techniques to achieve high purity. Furthermore, this guide elucidates the key signaling pathways through which TUDCA exerts its well-documented cytoprotective and neuroprotective effects. The availability of high-purity TUDCA-d5 is anticipated to significantly aid researchers and drug development professionals in advancing our understanding of TUDCA's therapeutic potential. Experimental validation of the proposed synthesis and purification protocols is a necessary next step for the routine production of this valuable research tool.
References
- 1. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Tauroursodeoxycholic Acid (d-TUDCA): A Technical Overview of an Emerging Isotopic Tool
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of Tauroursodeoxycholic Acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. Due to a scarcity of publicly available data, this document will primarily focus on the well-characterized non-deuterated TUDCA, while also presenting the limited available information on its deuterated analogue (d-TUDCA). Deuterated TUDCA is emerging as a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard in mass spectrometry-based analyses. This guide will summarize the known quantitative data, outline relevant experimental protocols, and visualize key signaling pathways associated with TUDCA's mechanism of action.
Chemical and Physical Properties
While specific quantitative data for deuterated TUDCA is largely unavailable in peer-reviewed literature, the properties of non-deuterated TUDCA provide a foundational understanding. The introduction of deuterium in place of protium atoms can subtly alter physicochemical properties such as lipophilicity and metabolic stability, a phenomenon known as the kinetic isotope effect.[1][2][3]
Table 1: Physicochemical Properties of TUDCA
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₅NO₆S | [4] |
| Molar Mass | 499.71 g/mol | [4] |
| Appearance | White to off-white powder | Commercially available data |
| Solubility | Water-soluble | [5] |
| IUPAC Name | 2-[(3α,5β,7β)-3,7-Dihydroxy-24-oxocholan-24-yl]aminoethanesulfonic acid | [4] |
Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by enzymes like cytochrome P450.[1][2] This can result in a longer half-life and altered pharmacokinetic profile of the deuterated compound.[3][6] However, without specific experimental data for d-TUDCA, these effects remain theoretical.
Mass Spectrometry Data for Deuterated TUDCA
Deuterated TUDCA, specifically TUDCA-d4 and TUDCA-d5, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous TUDCA in biological matrices.[7] The mass transitions (m/z) for these deuterated analogues are crucial for their detection and differentiation from the non-deuterated form.
Table 2: Mass Spectrometry Transitions for TUDCA and Deuterated Analogues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| TUDCA | 498.00 | 79.63 | [7] |
| TUDCA-d4 | 502.44 | 79.54 | [7] |
| TUDCA-d5 | 503.2 | 79.9 |
Experimental Protocols
Quantification of TUDCA using Deuterated Internal Standards
A common experimental workflow for the quantification of TUDCA in plasma or serum involves protein precipitation followed by LC-MS/MS analysis.
Methodology:
-
Sample Preparation: A known concentration of deuterated TUDCA (e.g., TUDCA-d4 or TUDCA-d5) is spiked into the biological sample as an internal standard.[7]
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile or methanol.[7]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing TUDCA and the deuterated internal standard is collected.
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a C18 column.[7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions of TUDCA and its deuterated internal standard.[7]
-
Quantification: The ratio of the peak area of TUDCA to the peak area of the deuterated internal standard is used to calculate the concentration of TUDCA in the original sample.
Signaling Pathways of TUDCA
TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways, primarily related to the unfolded protein response (UPR) and apoptosis.
TUDCA's Role in Mitigating Endoplasmic Reticulum (ER) Stress
TUDCA acts as a chemical chaperone, alleviating ER stress by enhancing the protein folding capacity of the cell and inhibiting the terminal UPR pathways that lead to apoptosis.
TUDCA's Anti-Apoptotic Signaling
TUDCA inhibits apoptosis through multiple mechanisms, including the stabilization of the mitochondrial membrane and the modulation of Bcl-2 family proteins.
Conclusion
Tauroursodeoxycholic acid is a promising therapeutic agent with well-documented cytoprotective and anti-apoptotic properties. While comprehensive data on the chemical and physical properties of deuterated TUDCA are currently lacking, its role as an internal standard in bioanalytical methods is firmly established. The use of d-TUDCA allows for precise and accurate quantification of TUDCA in complex biological matrices, which is essential for pharmacokinetic and clinical studies. Further research into the synthesis, characterization, and biological activity of deuterated TUDCA is warranted to explore its potential as a metabolically stabilized therapeutic agent. The signaling pathways modulated by TUDCA offer multiple avenues for therapeutic intervention in a range of diseases characterized by ER stress and apoptosis.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the isotopic stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (TUDCA-d5), a deuterated analogue of the endogenously produced hydrophilic bile acid, Tauroursodeoxycholic Acid (TUDCA). TUDCA is recognized for its cytoprotective and anti-apoptotic properties, making it a molecule of significant interest in therapeutic research for neurodegenerative and metabolic diseases. The incorporation of deuterium at specific positions can offer advantages in metabolic profiling and pharmacokinetic studies. This document outlines the core specifications of TUDCA-d5, recommended storage and handling procedures to maintain isotopic integrity, and detailed experimental protocols for assessing its isotopic stability using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it visualizes key signaling pathways associated with the therapeutic effects of TUDCA to provide a comprehensive resource for researchers.
Core Compound Specifications
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a stable isotope-labeled version of TUDCA, designed for use as an internal standard in quantitative mass spectrometry-based studies or as a tracer in metabolic research. The deuterium labels are strategically placed on the steroid nucleus, which are generally not prone to back-exchange under typical physiological and analytical conditions.
| Parameter | Specification | Source |
| Chemical Formula | C26H40D5NO6S | [1][2] |
| Molecular Weight | 504.73 g/mol | [1][2] |
| CAS Number | 1207294-25-4 | [1][2][3] |
| Purity | ≥95% | [1] |
| Isotopic Purity | Typically >98 atom % D | Inferred from similar compounds[4] |
| Appearance | White to off-white solid | [4] |
| Storage | -20°C, protect from light and moisture | [5] |
Isotopic Stability and Storage
The stability of deuterated compounds is paramount for their use as internal standards and tracers. For deuterated bile acids like TUDCA-d5, long-term stability is generally high when stored under appropriate conditions. Based on data from analogous compounds, TUDCA-d5 is expected to be stable for at least one year when stored as a solid at -20°C in a tightly sealed container, protected from light. Solutions of the non-deuterated TUDCA in DMSO or ethanol are reported to be stable for up to one month when stored at -20°C[6].
The primary concern regarding the isotopic stability of deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. The deuterium atoms in TUDCA-d5 are located on carbon atoms (positions 2, 3, and 4) and are not readily exchangeable under neutral or mildly acidic/basic conditions commonly encountered in biological sample preparation and analysis[7]. However, exposure to strong acids or bases, or high temperatures, could potentially facilitate H/D exchange[8]. It is therefore crucial to adhere to the recommended storage and handling conditions to maintain the isotopic integrity of the compound.
Experimental Protocols for Stability Assessment
To ensure the isotopic stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid within a given experimental matrix or over time, the following protocols are recommended.
Isotopic Stability Assessment by LC-MS/MS
Objective: To quantify the isotopic purity of TUDCA-d5 and assess for any back-exchange to lighter isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of TUDCA-d5 in a suitable aprotic solvent such as acetonitrile or methanol.
-
Prepare a series of test samples by spiking the TUDCA-d5 stock solution into the matrix of interest (e.g., plasma, cell lysate, buffer at various pH values).
-
For accelerated stability testing, incubate samples at various temperatures (e.g., 4°C, room temperature, 40°C) for different durations.
-
At each time point, precipitate proteins (if in a biological matrix) using a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer capable of distinguishing between the different isotopologues of TUDCA.
-
Develop a chromatographic method that provides good separation of TUDCA from other matrix components.
-
Set up the mass spectrometer to monitor for the parent ion of TUDCA-d5 and its potential lighter isotopologues (d4, d3, etc.) as well as the unlabeled TUDCA.
-
Analyze the samples and acquire full scan mass spectra for the peak corresponding to TUDCA.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the monitored isotopologues.
-
Calculate the peak area for each isotopologue.
-
Determine the isotopic purity by calculating the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all monitored isotopologues.
-
Compare the isotopic purity across different conditions and time points to assess stability. A significant increase in the abundance of lighter isotopologues would indicate H/D exchange.
-
Workflow for LC-MS/MS Isotopic Stability Assessment
Caption: Workflow for assessing the isotopic stability of TUDCA-d5 using LC-MS/MS.
Isotopic Stability Assessment by NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the isotopic integrity of TUDCA-d5 and identify the positions of any H/D exchange.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of TUDCA-d5 in a deuterated solvent that is compatible with the compound (e.g., methanol-d4, DMSO-d6).
-
To test for exchange, a sample can be prepared in a protic, non-deuterated solvent, although this will result in a large solvent peak in the ¹H NMR spectrum. Alternatively, stability in aqueous conditions can be tested by dissolving in a deuterated solvent and adding a known amount of D₂O or H₂O.
-
Acquire an initial spectrum to serve as a baseline (t=0).
-
Incubate the sample under desired stress conditions (e.g., elevated temperature, altered pH).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at various time points. The disappearance of signals corresponding to protons at specific positions and the appearance of new signals can indicate exchange.
-
For a more direct observation of the deuterium, acquire a ²H (deuterium) NMR spectrum. This will show signals only for the deuterium atoms in the molecule. A change in the integration of these signals over time can indicate exchange.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals of any residual protons at the deuterated positions (2, 3, and 4) relative to a stable, non-exchangeable proton signal in the molecule (e.g., methyl protons). An increase in the integration of these signals over time suggests back-exchange.
-
In the ²H NMR spectrum, integrate the signals corresponding to the deuterium atoms at positions 2, 3, and 4. A decrease in these integrals over time would indicate deuterium loss.
-
Logical Flow for NMR-based Isotopic Stability Verification
Caption: Decision workflow for assessing TUDCA-d5 isotopic stability via NMR spectroscopy.
Key Signaling Pathways of TUDCA
TUDCA exerts its therapeutic effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and stress responses.
Pro-Survival and Anti-Apoptotic Pathways
TUDCA is well-known for its ability to inhibit apoptosis. It can activate the Akt signaling pathway, which in turn phosphorylates and inactivates GSK3β, a key enzyme in several pro-apoptotic cascades. Furthermore, TUDCA can interfere with the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria.
TUDCA's Anti-Apoptotic Signaling
Caption: TUDCA promotes cell survival by activating Akt and inhibiting Bax translocation.
Anti-Inflammatory Pathways
TUDCA has demonstrated potent anti-inflammatory effects. It can inhibit the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines. Additionally, TUDCA can promote the TGF-β pathway, which has anti-inflammatory and tissue-regenerative properties.
TUDCA's Anti-Inflammatory Signaling
Caption: TUDCA mitigates inflammation by inhibiting NF-κB and promoting the TGF-β pathway.
Conclusion
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a valuable tool for researchers in the fields of pharmacology, metabolomics, and drug development. Its isotopic stability is expected to be high under recommended storage conditions, a critical attribute for its application as an internal standard or tracer. This guide provides the necessary information for the proper handling of TUDCA-d5 and outlines robust experimental protocols for the verification of its isotopic integrity. The visualization of its key signaling pathways further enhances its utility as a comprehensive resource for the scientific community. By following the guidelines presented herein, researchers can confidently employ TUDCA-d5 in their studies to generate accurate and reproducible data.
References
- 1. scbt.com [scbt.com]
- 2. glpbio.com [glpbio.com]
- 3. Tauroursodeoxycholic-2,2,3,4,4-d5 Acid | LGC Standards [lgcstandards.com]
- 4. esschemco.com [esschemco.com]
- 5. Tauroursodeoxycholic acid, sodium salt (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9882-C [isotope.com]
- 6. Tauroursodeoxycholic acid | 14605-22-2 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Commercial Sourcing and Application of High-Purity TUDCA-d5 for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity deuterated tauroursodeoxycholic acid (TUDCA-d5), a critical tool for researchers in various fields, including pharmacology, metabolomics, and drug development. This guide details the specifications of commercially available TUDCA-d5, outlines a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the key signaling pathways of its non-deuterated counterpart, TUDCA.
Commercial Suppliers and Specifications of Deuterated TUDCA
The primary application of TUDCA-d5 in a research setting is as an internal standard for the accurate quantification of TUDCA in biological matrices. Several reputable suppliers offer high-purity deuterated TUDCA for research purposes. The following table summarizes the key quantitative data for these products. It is important to note that while TUDCA-d5 is available, a closely related isotopologue, TUDCA-d4, is also commonly used and offered by some suppliers. For the purpose of this guide, we will focus on TUDCA-d5, but include data on TUDCA-d4 for a comprehensive overview.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment | Formulation |
| MedChemExpress | Tauroursodeoxycholate-d5 | HY-19696S | >98% | Not specified | Solid |
| GlpBio | Tauroursodeoxycholic Acid-d5 | GC19696 | >99.00% | Not specified | Solid |
| Cayman Chemical | Tauroursodeoxycholic Acid-d4 MaxSpec® Standard | 31564 | ≥95% | Not specified | 100 µg/ml in Methanol |
Note: While specific isotopic enrichment values are often not listed on product pages, suppliers typically provide this information on the batch-specific Certificate of Analysis (CoA). Researchers are strongly encouraged to request and review the CoA before purchase.
Experimental Protocol: Quantification of TUDCA in Human Plasma using TUDCA-d5 by LC-MS/MS
This protocol provides a detailed methodology for the quantification of TUDCA in human plasma using TUDCA-d5 as an internal standard. This method is based on established protocols for bile acid analysis.
1. Materials and Reagents:
-
TUDCA analytical standard
-
TUDCA-d5 internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in methanol.
-
TUDCA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TUDCA stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the TUDCA-d5 stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the TUDCA-d5 internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate TUDCA from other bile acids (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TUDCA: 498.4 -> 80.1
-
TUDCA-d5: 503.2 -> 79.9
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of TUDCA to TUDCA-d5 against the concentration of the TUDCA standards.
-
Determine the concentration of TUDCA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language)
The following diagrams illustrate the experimental workflow for TUDCA quantification, the chemical structure of TUDCA-d5, and the key signaling pathways influenced by TUDCA.
Caption: Experimental workflow for the quantification of TUDCA in plasma using TUDCA-d5.
A Technical Guide to the Cellular Mechanism of Action of Tauroursodeoxycholic Acid (TUDCA)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic, taurine-conjugated bile acid that is endogenously produced in humans. Historically used in traditional Chinese medicine, TUDCA is now recognized for its significant cytoprotective properties, which extend far beyond its role in hepatobiliary disorders.[1][2] In cellular models, TUDCA has demonstrated potent efficacy in mitigating cellular stress, inflammation, and apoptosis.[1][3] Its multifaceted mechanism of action has made it a molecule of great interest for therapeutic applications in a range of diseases, including neurodegenerative disorders, diabetes, and metabolic diseases.[2][3]
This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms through which TUDCA exerts its effects. It summarizes key signaling pathways, presents quantitative data from various cellular models, and details common experimental protocols used to investigate its action.
Core Mechanisms of Action
TUDCA's protective effects are not mediated by a single pathway but rather through a coordinated influence on several fundamental cellular processes.
Alleviation of Endoplasmic Reticulum (ER) Stress
One of the most well-documented functions of TUDCA is its role as a chemical chaperone that alleviates ER stress.[1][4] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic UPR activation leads to apoptosis. TUDCA helps restore protein folding homeostasis and attenuates pro-apoptotic UPR signaling.[4][5]
Key effects of TUDCA on the UPR pathways include:
-
Inhibition of PERK Pathway: TUDCA reduces the phosphorylation of the PKR-like ER kinase (PERK) and its downstream target, eukaryotic initiation factor 2α (eIF2α).[5][6] This action decreases the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[5][7][8]
-
Modulation of IRE1α Pathway: It suppresses the activation of inositol-requiring enzyme 1α (IRE1α), which can lead to the activation of pro-inflammatory and pro-apoptotic pathways like JNK.[9]
-
Regulation of ATF6 Pathway: TUDCA has been shown to modulate the activating transcription factor 6 (ATF6) branch of the UPR, contributing to improved protein folding capacity.[3]
Inhibition of Apoptosis
TUDCA exerts potent anti-apoptotic effects by intervening in multiple cell death pathways.[1][10] It acts on both the ER stress-mediated and the mitochondria-mediated (intrinsic) apoptotic cascades.
Key anti-apoptotic mechanisms include:
-
Mitochondrial Protection: TUDCA prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.[1][11]
-
Caspase Inhibition: By blocking cytochrome c release, TUDCA prevents the activation of caspase-9, a key initiator caspase in the intrinsic pathway.[5] It also directly inhibits the executioner caspases-3 and -7.[12][13] Furthermore, it suppresses the activation of caspase-12, which is specifically linked to ER stress-induced apoptosis.[5][6][12]
-
Regulation of Bcl-2 Family Proteins: TUDCA increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic members like Bax.[3][14]
Protection of Mitochondrial Function and Promotion of Mitophagy
TUDCA plays a crucial role in maintaining mitochondrial health, which is critical for cellular survival and function.[11][15] It protects against mitochondrial dysfunction triggered by various stressors.[16]
-
Preservation of Mitochondrial Integrity: TUDCA stabilizes mitochondrial membranes, prevents mitochondrial swelling, and inhibits the loss of mitochondrial membrane potential.[11][13]
-
Reduction of Oxidative Stress: It decreases the production of mitochondrial reactive oxygen species (ROS) and enhances the levels of antioxidants like glutathione (GSH).[3][5]
-
Upregulation of Mitophagy: In models of neuronal damage, TUDCA has been shown to promote mitophagy, the selective removal of damaged mitochondria.[16] This process is mediated through the upregulation of the PINK1 and Parkin proteins, which are key regulators of mitochondrial quality control.[3][15]
Anti-Inflammatory Effects
TUDCA exhibits significant anti-inflammatory properties in various cell types, particularly in glial cells of the central nervous system.[1][17]
-
Inhibition of NF-κB Signaling: TUDCA prevents the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[17][18] This leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[1][19][20]
-
Modulation of Glial Activation: In microglia and astrocytes, TUDCA reduces their activation in response to pro-inflammatory stimuli, thereby dampening neuroinflammation.[17][21] It also reduces the expression of chemoattractants (e.g., MCP-1) and vascular adhesion molecules (e.g., VCAM-1), limiting immune cell infiltration.[1][17]
Receptor-Mediated Signaling
In addition to its intracellular chaperone activity, TUDCA can initiate signaling cascades by interacting with cell surface and nuclear receptors.
-
GPBAR1 (TGR5) Agonism: TUDCA acts as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[22][23] In microglial cells, this interaction increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This cascade promotes an anti-inflammatory phenotype and reduces the expression of pro-inflammatory markers.[22][23]
-
Farnesoid X Receptor (FXR) Activity: The role of TUDCA as a direct FXR agonist is debated, with several studies suggesting it is either a very weak agonist or inactive at clinically relevant concentrations.[24][25] However, some protective effects may be mediated indirectly through pathways that involve FXR, such as the SIRT1-FXR signaling axis.[26]
-
Other Receptors: In specific cell types, TUDCA has been shown to interact with other receptors. For instance, in hepatocytes, it can activate α5β1 integrin, initiating downstream signaling.[3][10] In mesenchymal stem cells, it may promote osteogenic differentiation through an EGFR/p-Akt/CREB1 pathway.[27]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on TUDCA's mechanism of action in various cellular models.
Table 1: Effects of TUDCA on ER Stress and Apoptosis
| Cell Model | Stressor | TUDCA Conc. | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Rat DRG Neurons | Tunicamycin (0.75 µg/ml) | 100 µM | Suppressed tunicamycin-induced upregulation of CHOP and GRP78 proteins. | [5] |
| Bovine Fibroblasts | Serum Starvation (0.5% FBS) | 100 µM | Significantly reduced mRNA expression of ER stress genes Ire1, Bip, and Chop. | [7] |
| Bovine Fibroblasts | Serum Starvation (0.5% FBS) | 100 µM | Decreased the percentage of apoptotic cells from 10.2% to 5.6%. | [28] |
| Human Adrenocortical | Ceramide | 400 µM | Increased the ratio of LC3-II/I and the expression of Bcl-2. | [14] |
| Carcinoma Cells |
| ARPE-19 Cells | Thapsigargin | Not specified | Decreased expression of CHOP and spliced XBP1. |[19] |
Table 2: Effects of TUDCA on Inflammation and Receptor Signaling
| Cell Model | Stimulus | TUDCA Conc. | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Microglial Cells (BV-2) | LPS | Not specified | Increased intracellular cAMP levels. | [22][23] |
| Human Mesenchymal | None | 250-500 µM | Significantly upregulated mRNA levels of EGFR, CREB1, cyclin D1, and cyclin E1. | [27] |
| Stem Cells (hMSCs) | ||||
| HRMECs | H₂O₂ | Not specified | Decreased expression of ICAM-1, NOS, and NF-κB p65. | [19] |
| Rat Pancreatic Acini | CCK-8 | 250 µg/ml | Pre-incubation significantly reduced CCK-8-induced CHOP protein expression. | [8] |
| CHO Cells | None | 30 µM (EC₅₀) | Agonist activity at human TGR5 (GPBAR1) expressed in CHO cells. |[9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly cited in TUDCA research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol is used to quantify changes in protein expression levels of key markers like GRP78, CHOP, p-PERK, cleaved caspase-3, and Bcl-2/Bax.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., DRG neurons, HepG2) at a suitable density. Pre-treat with TUDCA (e.g., 100-500 µM) for a specified duration (e.g., 2-24 hours).[5] Induce stress with an appropriate agent (e.g., tunicamycin, thapsigargin).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CHOP, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][28]
Methodology:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate. Treat with TUDCA and the apoptotic stimulus as described above.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[28]
-
-
TUNEL Staining:
-
Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and FITC-labeled dUTP) for 1 hour at 37°C in the dark, according to the manufacturer's protocol.
-
-
Counterstaining and Mounting:
-
Terminate the reaction and wash the cells.
-
Counterstain nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Analysis: Visualize cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC) in the nucleus, while all nuclei will show blue fluorescence (DAPI). Calculate the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.
Cell Viability Assay
Assays like MTT or CellTiter-Blue are used to assess the cytoprotective effects of TUDCA by measuring metabolic activity.[5]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate (e.g., 5x10⁴ cells/well).[5] Treat with various doses of TUDCA for 24 hours, followed by treatment with a cytotoxic agent for another 24 hours.
-
Reagent Incubation: Add the viability reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Conclusion
Tauroursodeoxycholic acid is a pleiotropic molecule that protects cells through a variety of interconnected mechanisms. Its primary mode of action involves serving as a chemical chaperone to mitigate ER stress and the pro-apoptotic unfolded protein response. This is complemented by its ability to directly inhibit key effectors of the apoptotic machinery, preserve mitochondrial integrity and function, and suppress inflammatory signaling pathways such as NF-κB. Furthermore, its capacity to act as a signaling molecule through receptors like GPBAR1 adds another layer to its cytoprotective profile. The comprehensive understanding of these pathways is crucial for leveraging TUDCA's therapeutic potential in drug development for a wide range of cellular stress-related diseases.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanisms of tauroursodeoxycholate-mediated inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tauroursodeoxycholic Acid Protects Against Mitochondrial Dysfunction and Cell Death via Mitophagy in Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. examine.com [examine.com]
- 19. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular and Cellular Effects of Chemical Chaperone—TUDCA on ER-Stressed NHAC-kn Human Articular Chondrocytes Cultured in Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tauroursodeoxycholic Acid May Improve Liver and Muscle but Not Adipose Tissue Insulin Sensitivity in Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Certificate of Analysis for Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
Introduction
Tauroursodeoxycholic-2,2,3,4,4-d5 acid (TUDCA-d5) is the deuterium-labeled form of Tauroursodeoxycholic acid (TUDCA), a conjugated bile acid.[1][2] TUDCA is naturally found in small amounts in human bile and is a key component in the bile of black bears.[2] In research and pharmaceutical development, TUDCA-d5 is primarily used as an internal standard for the quantification of endogenous TUDCA in biological samples using mass spectrometry-based methods.[1][3] Its stability and distinct mass make it an ideal tool for accurate bioanalysis.[4]
A Certificate of Analysis (CoA) is a critical document that provides assurance of the identity, purity, and quality of a chemical standard. For researchers and drug development professionals, understanding the data and methodologies presented in a CoA is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed overview of the typical data and experimental protocols associated with the CoA for Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
Data Presentation: Certificate of Analysis Summary
The quantitative data typically presented in a Certificate of Analysis for TUDCA-d5 is summarized below. These values represent common specifications and may vary by manufacturer and lot.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Compound Name | Tauroursodeoxycholic-2,2,3,4,4-d5 Acid |
| CAS Number | 1207294-25-4[5][6] |
| Molecular Formula | C₂₆H₄₀D₅NO₆S[5][6] |
| Molecular Weight | 504.73 g/mol [5][6] |
| Appearance | White to Off-White Solid[7] |
| Storage Conditions | -20°C[5] |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC | ≥95%[5][6] |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone analytical technique for determining the purity of TUDCA-d5 by separating it from any non-deuterated TUDCA and other impurities.[8]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M acetate buffer, pH 3) and organic solvents like methanol and acetonitrile.[10] A typical mobile phase composition could be a 75:25 (v/v) mixture of methanol and water containing 0.1 mmol/L ammonium acetate and 0.1% formic acid.[11]
-
Flow Rate: A typical flow rate is 0.75 to 1.0 mL/min.[9][10]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[11]
-
Detection: UV detection at a low wavelength, typically around 200-215 nm, as bile acids lack a strong chromophore.[10]
-
Sample Preparation: The TUDCA-d5 standard is accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[9]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula used is:
-
Purity (%) = (Area of TUDCA-d5 Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of TUDCA-d5 and determine its isotopic enrichment. This is crucial for its function as an internal standard.[12][13]
Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Similar LC conditions as described for the HPLC purity assessment are used to separate the analyte from the matrix. A Hypersil GOLD C18 column (100 x 2.1 mm, 1.9 µm) is an effective choice.[14]
-
Ionization: Negative ion ESI mode is typically employed for bile acids.[11]
-
Mass Spectrometry: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of TUDCA-d5 is selected. For C₂₆H₄₀D₅NO₆S, this corresponds to an m/z of approximately 503.7.
-
Product Ion (Q3): A characteristic fragment ion is monitored. For taurine-conjugated bile acids, a common fragment is the sulfite radical anion (SO₃⁻) at m/z 80.[14] Another quantitative ion pair for TUDCA is m/z 498.5/79.8.[11]
-
-
Data Analysis:
-
Identity: The presence of the correct precursor-product ion transition confirms the identity of the molecule.
-
Isotopic Purity: By analyzing the mass spectrum, the relative abundance of the deuterated species (d5) is compared to the non-deuterated (d0) and other partially deuterated species. The isotopic purity is calculated as the percentage of the d5 species relative to all isotopic forms of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[15] It is used to confirm the chemical structure of TUDCA-d5 and, crucially, to verify the specific locations of the deuterium atoms.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The TUDCA-d5 sample is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD) or DMSO-d6.
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum is used to identify the hydrogen atoms in the molecule. In the case of TUDCA-d5, the signals corresponding to the protons at the 2, 3, and 4 positions of the steroid nucleus will be absent or significantly reduced in intensity, confirming the site of deuteration.
-
¹³C NMR (Carbon NMR): This spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons (C2, C3, C4) will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, further confirming the labeling positions.
-
2D NMR (COSY, HSQC): Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unequivocally, providing definitive proof of the structure.[16][17]
-
-
Data Analysis: The obtained spectra are compared with reference spectra of non-deuterated TUDCA and known spectral data for bile acids to confirm the structural integrity and the success of the isotopic labeling.
Mandatory Visualization: Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control and certification of a batch of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
Caption: Quality control workflow for TUDCA-d5 analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tauroursodeoxycholic-2,2,3,4,4-d5 Acid | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. esschemco.com [esschemco.com]
- 8. ijnrd.org [ijnrd.org]
- 9. jfda-online.com [jfda-online.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bile acid analysis [sciex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. NMR spectroscopy for discovery and quantitation of biomarkers of disease in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Deuterated Bile Acids In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of deuterated bile acids within a living organism. By tracing the path of these isotopically labeled molecules, researchers can gain profound insights into bile acid metabolism, enterohepatic circulation, and the influence of gut microbiota, which are crucial for understanding various physiological and pathological states. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in-vivo studies, and a framework for quantitative data analysis, empowering researchers in drug development and metabolic studies.
Introduction to Bile Acid Metabolism and the Role of Deuterated Tracers
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function in digestion, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated with glycine or taurine before being secreted into the bile.
The journey of bile acids extends beyond the liver and gallbladder in a recycling process known as enterohepatic circulation. After their secretion into the intestine, a majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein. A small fraction escapes reabsorption and enters the colon, where they are metabolized by the gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA).
Deuterated bile acids, which are stable, non-radioactive isotopically labeled versions of natural bile acids, serve as powerful tracers to study these complex metabolic processes in vivo. By administering a known amount of a deuterated bile acid and subsequently measuring its concentration and the appearance of its metabolites in various biological samples (e.g., plasma, bile, urine, and feces), researchers can quantitatively assess the dynamics of bile acid metabolism, including pool size, synthesis rates, and the efficiency of enterohepatic circulation.
Metabolic Pathways of Bile Acids
The metabolism of bile acids is a multi-step process involving both host and microbial enzymes. The primary pathways include synthesis in the liver, conjugation, intestinal biotransformation by gut microbiota, and subsequent reabsorption and excretion.
Primary Bile Acid Synthesis
The synthesis of primary bile acids from cholesterol occurs in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major pathway in humans, producing both CA and CDCA. The alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), primarily yields CDCA.
Conjugation
Before secretion into the bile, primary bile acids are conjugated with the amino acids glycine or taurine. This process increases their water solubility and reduces their cytotoxicity. In humans, glycine conjugation is more prevalent, while rodents primarily utilize taurine.
Intestinal Biotransformation by Gut Microbiota
In the colon, gut bacteria modify bile acids that have not been reabsorbed. The main transformations include:
-
Deconjugation: Removal of the glycine or taurine moiety.
-
7α-dehydroxylation: Conversion of primary bile acids to secondary bile acids (CA to DCA and CDCA to LCA).
-
Oxidation and Epimerization: Interconversion of hydroxyl groups at various positions on the steroid nucleus.
Enterohepatic Circulation
Approximately 95% of bile acids are actively reabsorbed in the terminal ileum and transported back to the liver. This efficient recycling mechanism ensures a sufficient supply of bile acids for digestion. The small percentage that is not reabsorbed is excreted in the feces, which represents the primary route of cholesterol elimination from the body.
Navigating the Solubility of TUDCA-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of deuterated tauroursodeoxycholic acid (TUDCA-d5) is a critical first step in a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of TUDCA-d5 solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual exploration of the key signaling pathways influenced by this important bile acid.
While specific quantitative solubility data for the deuterated form, TUDCA-d5, is not extensively published, its solubility is expected to be highly comparable to that of its non-deuterated counterpart, TUDCA. The inclusion of five deuterium atoms is unlikely to significantly alter the molecule's polarity and, consequently, its interaction with organic solvents. The data presented here for TUDCA serves as a robust and reliable proxy for TUDCA-d5.
Quantitative Solubility of TUDCA in Organic Solvents
The solubility of TUDCA has been reported in several common organic solvents. This data, summarized in the table below, is essential for the preparation of stock solutions and experimental media.
| Organic Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~10 - 100 |
| Ethanol | ~1 - 50 |
| Dimethylformamide (DMF) | ~10 - 25 |
| Methanol | Soluble |
Note: The solubility of TUDCA in DMSO can vary, with some sources indicating up to 100 mg/mL. It is recommended to use fresh, anhydrous DMSO to achieve optimal solubility, as the presence of moisture can reduce solubility. For TUDCA sodium salt hydrate, the solubility in ethanol is approximately 1 mg/mL, in DMSO it is around 20 mg/mL, and in DMF it is about 25 mg/mL[1].
Experimental Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method
The following is a generalized yet detailed protocol for determining the thermodynamic (equilibrium) solubility of a compound like TUDCA-d5 in an organic solvent. This method is a standard approach in pharmaceutical development.
Objective: To determine the saturation concentration of TUDCA-d5 in a specific organic solvent at a controlled temperature.
Materials:
-
TUDCA-d5 (crystalline solid)
-
High-purity organic solvent (e.g., DMSO, ethanol, DMF)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of TUDCA-d5 to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved particles, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant.
-
Filter the supernatant through a syringe filter chemically compatible with the solvent.
-
-
-
Sample Analysis:
-
Prepare a series of standard solutions of TUDCA-d5 of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the saturated sample solutions using a validated HPLC method to determine the concentration of TUDCA-d5.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration (e.g., in mg/mL or mM) from replicate vials.
-
Visualizing the Core Mechanisms: TUDCA's Role in Cellular Signaling
TUDCA is well-documented for its cytoprotective effects, primarily through the modulation of endoplasmic reticulum (ER) stress and the inhibition of apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
The provided information and diagrams offer a foundational understanding for researchers working with TUDCA-d5. Accurate solubility data and a clear comprehension of its molecular mechanisms are paramount for the design of robust and reproducible experiments, ultimately advancing our knowledge of this promising therapeutic agent.
References
The Precision Tool for Metabolic Insight: A Technical Guide to Stable Isotope-Labeled Bile Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) bile acids have emerged as an indispensable tool in the study of metabolic pathways, offering a window into the dynamic processes of bile acid metabolism without the safety concerns associated with radioisotopes.[1] This technical guide provides an in-depth exploration of the applications of SIL bile acids, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating the complex signaling pathways they modulate. The use of SIL bile acids, particularly in conjunction with mass spectrometry, allows for precise quantification of bile acid pool size, synthesis, turnover, and intestinal absorption, providing critical insights into liver function, metabolic diseases, and the effects of therapeutic interventions.[2][3]
Core Applications of Stable Isotope-Labeled Bile Acids
The applications of stable isotope-labeled bile acids are extensive, spanning basic metabolic research, clinical diagnostics, and robust drug development programs.
Metabolic Research: Unraveling the Enterohepatic Circulation
The enterohepatic circulation is a complex process involving the synthesis of primary bile acids in the liver from cholesterol, their secretion into the intestine, biotransformation by the gut microbiota into secondary bile acids, and subsequent reabsorption and return to the liver.[4] SIL bile acids are instrumental in dissecting this intricate circuit.
Key Research Areas:
-
Bile Acid Synthesis and Pool Size Determination: By introducing a known amount of a stable isotope-labeled bile acid and measuring its dilution over time in a biological matrix (e.g., serum, bile), researchers can accurately calculate the total pool size and the rate of de novo synthesis of that bile acid.[5][6] This is crucial for understanding the regulation of cholesterol homeostasis, as bile acid synthesis is a major pathway for cholesterol elimination.[7]
-
Turnover and Kinetics: Isotope dilution studies allow for the determination of the fractional turnover rate of individual bile acids, providing a dynamic measure of how quickly the bile acid pool is replaced.[5][8] These kinetic studies are vital for understanding how disease states or drug interventions alter the efficiency of the enterohepatic circulation.
-
Intestinal Absorption and Microbial Metabolism: Labeled bile acids can be used to trace the fate of specific bile acids in the gut, quantifying their absorption efficiency and the extent of their modification by the gut microbiota.[9] This is particularly relevant in studying the role of the microbiome in metabolic health and disease.
Clinical Diagnostics: Biomarkers for Hepatobiliary and Metabolic Diseases
Changes in bile acid metabolism are a hallmark of various liver and metabolic diseases. SIL bile acids, coupled with sensitive analytical techniques, provide highly specific and quantitative biomarkers for disease diagnosis and monitoring.
Diagnostic Applications:
-
Liver Diseases: In conditions such as cirrhosis, cholestasis, and non-alcoholic fatty liver disease (NAFLD), the synthesis, conjugation, and transport of bile acids are often impaired.[10][11] Isotope dilution studies can quantify these defects, offering a more precise assessment of liver function than conventional liver enzyme tests.[6] For instance, patients with cirrhosis often exhibit a reduced bile acid pool size and a decreased synthesis rate.[1][6][8]
-
Metabolic Syndrome and Diabetes: Bile acids are now recognized as signaling molecules that regulate glucose and lipid metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5.[7][12] Altered bile acid profiles have been linked to insulin resistance and type 2 diabetes.[13] SIL bile acids are used to investigate these links and to assess the metabolic effects of therapeutic interventions.
Drug Development: Assessing Efficacy and Safety
The pharmaceutical industry increasingly utilizes stable isotope-labeled bile acids to evaluate the impact of new chemical entities on liver function and metabolic pathways.
Applications in Drug Development:
-
Drug-Induced Liver Injury (DILI): DILI is a major cause of drug failure in clinical trials and post-market withdrawal.[14][15] Many drugs can interfere with bile acid transporters, leading to cholestasis and hepatocellular injury.[16][17] SIL bile acids are employed in preclinical and clinical studies to assess a drug's potential to disrupt bile acid homeostasis, serving as sensitive biomarkers of DILI.[14]
-
Pharmacodynamic and Efficacy Studies: For drugs targeting metabolic diseases, SIL bile acids can be used to quantify the drug's effect on bile acid synthesis, pool size, and signaling. For example, the effect of FXR agonists on the feedback regulation of bile acid synthesis can be precisely measured using isotope dilution techniques.[18]
-
Drug Delivery: The unique physicochemical properties of bile acids are being exploited to enhance the oral bioavailability of certain drugs. Bile acid-drug conjugates can utilize bile acid transporters for active absorption in the intestine.[19]
Quantitative Data Summary
The following tables summarize key quantitative data on bile acid kinetics in healthy individuals and in patients with liver disease, as determined by stable isotope dilution studies.
| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) | Reference |
| Pool Size (g) | 0.84 ± 0.29 | 0.64 ± 0.1 | - | [5] |
| Synthesis Rate ( g/day ) | 0.24 ± 0.10 | 0.12 ± 0.03 | - | [5] |
| Fractional Turnover Rate (day⁻¹) | 0.28 ± 0.05 | 0.17 ± 0.03 | - | [5] |
Table 1: Bile Acid Kinetics in Healthy Human Subjects. Data are presented as mean ± standard deviation. These values represent the dynamic state of the major primary bile acids under normal physiological conditions.
| Parameter | Healthy Controls | Patients with Cirrhosis | Reference |
| Cholic Acid Synthesis (μmol/day) | 927 | 170 | [1] |
| Chenodeoxycholic Acid Synthesis (μmol/day) | 550 | 227 | [1] |
| Cholic Acid Pool Size (mg) | - | 513 ± 103 | [8] |
| Chenodeoxycholic Acid Pool Size (mg) | - | 477 ± 77 | [8] |
Table 2: Comparison of Bile Acid Synthesis and Pool Size in Healthy Controls and Patients with Liver Cirrhosis. These data highlight the significant impact of liver disease on bile acid metabolism, with a marked reduction in both synthesis and pool size.
| Treatment | Cholic Acid Synthesis Change | Chenodeoxycholic Acid Synthesis Change | Deoxycholic Acid Input Change | Reference |
| Oral Cholic Acid (500 mg/day) | - | ↓ 38% | ↑ ~100% | [18] |
| Oral Chenodeoxycholic Acid (500 mg/day) | ↓ 65% | - | ↓ 67% | [18] |
| Oral Deoxycholic Acid (500 mg/day) | ↓ 53% | ↓ 53% | - | [18] |
Table 3: Effect of Oral Bile Acid Administration on Bile Acid Synthesis and Input in Healthy Volunteers. This table illustrates the feedback regulation of bile acid synthesis, where the administration of specific bile acids can suppress the endogenous production of others.
Experimental Protocols
Protocol 1: Determination of Bile Acid Pool Size and Synthesis Rate by Isotope Dilution Mass Spectrometry
This protocol outlines the key steps for a clinical research study to determine the kinetics of cholic acid and chenodeoxycholic acid.
1. Materials:
-
[24-13C]-Cholic acid (or other appropriate labeled bile acid)
-
[24-13C]-Chenodeoxycholic acid (or other appropriate labeled bile acid)
-
Sterile water for injection or other suitable vehicle for oral administration
-
Blood collection tubes (e.g., serum separator tubes)
-
Internal standards for mass spectrometry (e.g., deuterated bile acids)
-
Reagents and solvents for sample preparation (e.g., acetonitrile, methanol, formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Subject Preparation: Subjects should fast overnight prior to the administration of the labeled bile acids.
-
Administration of Labeled Bile Acids: A precisely weighed amount (e.g., 50 mg) of each stable isotope-labeled bile acid is administered orally to the subject.[5][8] The labeled bile acids are typically dissolved or suspended in a suitable vehicle.
-
Blood Sampling: Blood samples are collected at multiple time points following administration. A typical schedule might include samples at baseline (pre-dose), and then at 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Sample Processing:
-
Allow blood to clot and centrifuge to separate serum.
-
Store serum samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing a mixture of deuterated bile acid internal standards.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the bile acids using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).[5]
-
Detect and quantify the labeled and unlabeled bile acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis and Calculation:
-
Determine the ratio of the labeled to unlabeled bile acid at each time point.
-
Plot the natural logarithm of the isotope enrichment versus time.
-
The slope of the linear regression of the decay curve represents the fractional turnover rate (FTR).
-
The pool size is calculated by extrapolating the enrichment back to time zero and dividing the administered dose of the labeled bile acid by this initial enrichment.
-
The synthesis rate is calculated as the product of the pool size and the FTR.
-
Signaling Pathways and Visualizations
Bile acids exert many of their metabolic effects through the activation of specific receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways.
Caption: Feedback regulation of bile acid synthesis.
Caption: TGR5 signaling pathway in an enteroendocrine L-cell.
Caption: Experimental workflow for a stable isotope dilution study.
Conclusion
Stable isotope-labeled bile acids are a powerful and versatile tool for researchers, scientists, and drug development professionals. Their application in conjunction with modern analytical techniques provides unparalleled insights into the complexities of bile acid metabolism and its role in health and disease. From elucidating fundamental metabolic pathways to providing critical safety and efficacy data in drug development, SIL bile acids are at the forefront of metabolic research. This guide provides a foundational understanding of their applications, methodologies, and the valuable quantitative data they can generate, empowering researchers to leverage this technology in their own investigations.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid signaling in metabolic disease and drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulating bile acids signaling for NAFLD: molecular insights and novel therapeutic interventions [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Feedback regulation of bile acid synthesis measured by stable isotope kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Negative feedback regulation of bile acid metabolism: impact on liver metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Tauroursodeoxycholic Acid (TUDCA) in Biological Matrices using TUDCA-d5 as an Internal Standard by LC-MS/MS
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated therapeutic potential in a variety of diseases, primarily due to its cytoprotective and anti-apoptotic properties. Accurate quantification of TUDCA in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as TUDCA-d5, is essential for reliable quantification, as it effectively compensates for variations in sample preparation and matrix effects.[2]
This document provides detailed application notes and protocols for the quantitative analysis of TUDCA using TUDCA-d5 as an internal standard by LC-MS/MS.
Experimental Protocols
A validated LC-MS/MS method is critical for the accurate determination of TUDCA in biological samples.[3] The following protocols are based on established methodologies and can be adapted based on the specific laboratory equipment and sample matrix.[3][4][5]
Sample Preparation
The goal of sample preparation is to extract TUDCA and TUDCA-d5 from the biological matrix while removing interfering substances.[6] Protein precipitation is a common and effective method.[7][8]
Materials:
-
Biological sample (e.g., plasma, serum)
-
TUDCA-d5 internal standard working solution (in methanol or other suitable solvent)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 MeOH:Water)
Procedure:
-
Allow biological samples to thaw at room temperature.
-
In a clean microcentrifuge tube, add 100 µL of the biological sample.
-
Add a specified amount of the TUDCA-d5 internal standard working solution to each sample, calibration standard, and quality control (QC) sample. A typical concentration for the working solution might be 1 µg/mL, with an addition of 10 µL.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids. A typical example is a ZORBAX SB-C18 column (2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 2 mM ammonium acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.[5][9]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for TUDCA and TUDCA-d5, ensuring high selectivity and sensitivity.[3]
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both TUDCA and TUDCA-d5.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for TUDCA analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| TUDCA | 0.5 - 250 | > 0.995 |
Data adapted from a study on the simultaneous determination of UDCA and its metabolites.[3]
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85-115 |
| Low | 1.5 | < 10 | < 10 | 90-110 |
| Medium | 50 | < 10 | < 10 | 90-110 |
| High | 200 | < 10 | < 10 | 90-110 |
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation. Data represents typical acceptance criteria for bioanalytical method validation.
Mandatory Visualizations
Signaling Pathways of TUDCA
TUDCA exerts its biological effects through various signaling pathways. It is known to act as a ligand for the G-protein coupled bile acid receptor TGR5 and the farnesoid X receptor (FXR).[6][10] Its activation of these receptors, along with other mechanisms, leads to anti-apoptotic and anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. dspace.umh.es [dspace.umh.es]
- 10. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Tauroursodeoxycholic Acid (TUDCA) in Human Plasma using TUDCA-d5 by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with demonstrated cytoprotective and anti-apoptotic effects, making it a promising therapeutic agent for a variety of diseases, including cholestatic liver diseases, neurodegenerative disorders, and metabolic conditions. Accurate quantification of TUDCA in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the sensitive and selective quantification of TUDCA in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Tauroursodeoxycholic acid-d5 (TUDCA-d5) as the internal standard.
Principle
This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of TUDCA and its deuterated internal standard, TUDCA-d5. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Materials and Reagents
-
Tauroursodeoxycholic acid (TUDCA) reference standard
-
Tauroursodeoxycholic acid-d5 (TUDCA-d5) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (sourced from a certified vendor)
-
Ultrapure water
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve TUDCA and TUDCA-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
Working Solutions:
-
Prepare serial dilutions of the TUDCA stock solution with a mixture of water and methanol to create working standards for the calibration curve and quality control (QC) samples.[1]
-
Prepare a TUDCA-d5 working solution (e.g., 2.0 µg/mL) by diluting the stock solution with acetonitrile.[2][3]
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate TUDCA working solutions to prepare calibration standards at concentrations ranging from 0.500 to 250 ng/mL.[4]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 27 ng/mL, 1500 ng/mL, and 2700 ng/mL).[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 400 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[2][3]
-
Add 50 µL of the TUDCA-d5 internal standard working solution (except for blank samples).[2][3]
-
Add 1,250 µL of ethyl acetate and vortex for 3 minutes.[2][3]
-
Centrifuge the samples at a high relative centrifugal force (e.g., 18,506 x g) for 5 minutes at 4°C.[2][3]
-
Freeze the samples at -70°C for 10 minutes to freeze the aqueous layer.[2][3]
-
Allow the residual sample to thaw completely.
-
Add 600 µL of acetonitrile, vortex for 5 minutes, and centrifuge for 10 minutes.[2][3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm[4]
-
Mobile Phase: A mixture of 2 mM ammonium acetate and acetonitrile.[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[4]
-
Ionization Source: Electrospray ionization (ESI) in negative mode[2][4]
-
MRM Transitions:
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm[4] |
| Mobile Phase | 2 mM Ammonium Acetate and Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[4] |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI[2][4] |
| MRM Transition (TUDCA) | m/z 498.4 → 80.1[4] |
| MRM Transition (TUDCA-d5) | m/z 503.2 → 79.9[4] |
Table 2: Method Validation Summary
| Parameter | Result |
| Calibration Curve Range | 0.500 - 250 ng/mL[4] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (RSD%) | < 7.00%[4] |
| Inter-day Precision (RSD%) | < 7.00%[4] |
| Accuracy (RE%) | within ±11.75%[4] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for TUDCA quantification in human plasma.
TUDCA Signaling Pathways
Caption: Key signaling pathways modulated by TUDCA.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of TUDCA in human plasma. The protocol, utilizing TUDCA-d5 as an internal standard and a straightforward protein precipitation extraction, offers high sensitivity, specificity, and reliability. This method is well-suited for pharmacokinetic and clinical studies requiring accurate measurement of TUDCA concentrations. The provided diagrams illustrate the experimental workflow and the key signaling pathways influenced by TUDCA, offering a comprehensive resource for researchers in the field.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for Bile Acid Profiling Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are steroid compounds synthesized from cholesterol in the liver. They are not only crucial for the digestion and absorption of dietary fats but also act as versatile signaling molecules that regulate glucose, lipid, and energy metabolism.[1][2] This regulation is primarily mediated through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[1][3] Given their central role in metabolic homeostasis, the quantitative profiling of bile acids in biological matrices is essential for understanding disease pathogenesis and for the development of novel therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its exceptional sensitivity and specificity, which allows for the distinction between structurally similar isomers.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, ion suppression, and signal variability. The use of stable isotope-labeled internal standards, particularly deuterated analogues, is critical to correct for these variations and ensure robust, reproducible results.[6][7]
This application note provides a detailed, validated method for the comprehensive profiling of bile acids in serum, plasma, and liver tissue using a deuterated standards mixture and UPLC-MS/MS.
Bile Acid Signaling Pathways
Bile acids exert their systemic effects by activating FXR and TGR5. In the liver, FXR activation inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[2][8] In the intestine, FXR and TGR5 stimulation in enteroendocrine L-cells can trigger the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion from the pancreas.[1][2]
Caption: Bile Acid Signaling via FXR and TGR5.
Experimental Protocols
Materials and Reagents
-
Standards: Individual bile acid analytical standards and a deuterated bile acid mixture (e.g., Deuterated Bile Acids MaxSpec® Discovery Mixture).[9][10] Stock solutions (1 mg/mL) are prepared in methanol.[11]
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Optima LC/MS grade formic acid and ammonium acetate.[12]
-
Biological Samples: Serum, plasma, or liver tissue, stored at -80°C.
Deuterated Internal Standards
A mixture of deuterated bile acids is essential for accurate quantification. This internal standard (IS) solution is added to samples, calibrators, and quality controls prior to extraction.
| Deuterated Internal Standard | Abbreviation |
| Cholic acid-d4 | CA-d4 |
| Chenodeoxycholic acid-d4 | CDCA-d4 |
| Deoxycholic acid-d4 | DCA-d4 |
| Lithocholic acid-d4 | LCA-d4 |
| Ursodeoxycholic acid-d4 | UDCA-d4 |
| Glycocholic acid-d4 | GCA-d4 |
| Taurocholic acid-d4 | TCA-d4 |
| Glycochenodeoxycholic acid-d4 | GCDCA-d4 |
| Taurochenodeoxycholic acid-d4 | TCDCA-d4 |
| Table 1: Representative components of a deuterated bile acid internal standard mixture.[13] |
Sample Preparation Workflow
The general workflow involves spiking the sample with deuterated internal standards, extracting the bile acids while removing proteins and other interferences, and preparing the final extract for injection.
Caption: General workflow for bile acid analysis.
Protocol 1: Extraction from Serum or Plasma
This protocol utilizes protein precipitation, a simple and effective method for serum and plasma.[14]
-
Thaw serum or plasma samples on ice.
-
To a 50 µL aliquot of serum, add 10 µL of the deuterated internal standard working solution.[13]
-
Add 140 µL of ice-cold methanol to precipitate proteins.[13]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate at 4°C for 30 minutes to facilitate complete protein precipitation.[11]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[15]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Extraction from Liver Tissue
This protocol is adapted for the more complex matrix of liver tissue, requiring homogenization.[16]
-
Weigh out 50-55 mg of frozen liver tissue into a 2 mL reinforced homogenization tube.[16]
-
Add ~15-20 silica beads to the tube.[16]
-
Add 1.5 mL of ice-cold isopropanol containing the deuterated internal standard mix.[16]
-
Homogenize the tissue using a bead beater (e.g., Precellys 24) for 30 seconds at 6500 rpm. Place on ice for 2 minutes. Repeat the homogenization cycle two more times for a total of three cycles.[16]
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen or vacuum.
-
Reconstitute the residue by sonicating for 15 minutes in 400 µL of 50:50 acetonitrile:water.[16]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to remove any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For particularly complex or dirty matrices, an optional SPE cleanup step can be employed after the initial extraction to enhance purity.[15]
-
Condition: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[15]
-
Load: Load the reconstituted sample extract (from Protocol 1 or 2) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute: Elute the retained bile acids with 1 mL of methanol into a clean collection tube.
-
Final Prep: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic and Mass Spectrometric Conditions
The following table outlines a typical set of parameters for the separation and detection of bile acids.
| Parameter | Condition |
| UPLC System | Acquity UPLC I-Class or similar[4] |
| Column | Cortecs T3 2.7 µm (2.1 x 30 mm)[4] or Poroshell 120 EC-C18 |
| Column Temp. | 60 °C[4] |
| Mobile Phase A | Water with 0.01% Formic Acid[4] |
| Mobile Phase B | 50:50 Acetonitrile:Isopropanol with 0.01% Formic Acid[4] |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 3-10 µL[4][11] |
| Gradient | 0.0 min, 25% B; 3.1 min, 35% B; 9.0 min, 38% B; 15.0 min, 65% B; 18.0 min, 65% B; 20.0 min, 100% B; 22.0 min, 25% B[11] |
| MS System | Xevo TQ-S micro or similar triple quadrupole MS[4] |
| Ionization | Electrospray Ionization (ESI), Negative Mode[4] |
| Capillary Voltage | 2.0 kV[4] |
| Desolvation Temp. | 600 °C[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Table 2: Typical UPLC-MS/MS parameters for bile acid analysis.[4][11] |
MRM Transitions
MRM transitions must be optimized for each bile acid and its corresponding deuterated internal standard. The table below provides examples.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.3 | 343.3 |
| CA-d4 (IS) | 411.3 | 347.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| CDCA-d4 (IS) | 395.3 | 395.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 |
| GCA-d4 (IS) | 468.3 | 74.1 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 |
| TCA-d4 (IS) | 518.3 | 80.0 |
| Table 3: Example MRM transitions for selected bile acids and their deuterated internal standards (IS). These values should be optimized empirically on the specific instrument used. |
Method Performance and Data Presentation
Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the analyte concentration. A linear range is established for each bile acid.
Quantitative Performance
A validated method should demonstrate excellent performance characteristics.
| Parameter | Typical Result |
| Linearity (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |
| Intra- and Inter-Assay Imprecision (CV%) | < 10%[4] |
| Accuracy (% Recovery) | 85 - 115%[4] |
| Matrix Effect | Corrected by deuterated standards |
| Carryover | Not detected[11] |
| Table 4: Typical quantitative performance characteristics of a validated LC-MS/MS method for bile acids.[4][11] |
Conclusion
This application note details a robust, sensitive, and specific UPLC-MS/MS method for the quantitative profiling of bile acids in various biological matrices. The protocol emphasizes the critical use of deuterated internal standards to ensure data accuracy and reproducibility. The provided experimental procedures for sample preparation from serum, plasma, and liver tissue, combined with optimized LC-MS/MS conditions, offer a reliable platform for researchers in metabolic disease, hepatology, and drug development to investigate the complex roles of bile acids in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Deuterated Bile Acids MaxSpec® Discovery Mixture - Amino Acids - CAT N°: 33506 [bertin-bioreagent.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for TUDCA Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered significant interest for its cytoprotective and anti-apoptotic properties.[1] Its potential therapeutic applications in hepatobiliary disorders, neurodegenerative diseases, and metabolic conditions have led to a growing need for robust and reliable analytical methods to quantify its concentration in various biological matrices, including tissue homogenates.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of TUDCA in tissue homogenates, intended to guide researchers in obtaining accurate and reproducible results.
The analysis of TUDCA in complex biological samples like tissue homogenates presents several challenges, including the presence of interfering substances such as proteins, lipids, and other endogenous molecules.[2] Therefore, effective sample preparation is a critical step to ensure the sensitivity, accuracy, and reliability of the subsequent analytical determination, which is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
This guide outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method is presented with a detailed protocol, alongside quantitative data to aid in method selection and validation. Furthermore, this document includes diagrams of relevant signaling pathways involving TUDCA to provide a broader biological context for its analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the tissue type, the required level of sensitivity, and the available instrumentation. The primary goal of these techniques is to remove interfering matrix components and to isolate and concentrate TUDCA prior to analysis.[2]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a sample.[3] It is often the first choice for high-throughput analysis due to its simplicity and cost-effectiveness.[4] Acetonitrile and methanol are the most commonly used organic solvents for this purpose.[3][4]
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue (e.g., liver, brain) in a 2 mL microcentrifuge tube.[5]
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or PBS) per 100 mg of tissue.[5]
-
Homogenize the tissue on ice using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.[6]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant for TUDCA extraction.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate supernatant, add 300-400 µL of ice-cold acetonitrile (a 1:3 or 1:4 ratio is common).[3]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for at least 2 hours to enhance protein precipitation.[7]
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
-
Sample Finalization:
-
Carefully transfer the supernatant, containing the extracted TUDCA, to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample cleanup technique that can provide higher purity extracts compared to protein precipitation. It is particularly useful for removing lipids and other interfering substances that may not be efficiently removed by PPT. C18 cartridges are commonly used for bile acid extraction.
Experimental Protocol: Solid-Phase Extraction (C18 Cartridge)
-
Tissue Homogenization:
-
Prepare the tissue homogenate supernatant as described in the Protein Precipitation protocol (steps 1.1-1.5).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute 100 µL of the tissue homogenate supernatant with 900 µL of deionized water.
-
Load the diluted sample onto the conditioned C18 cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Subsequently, wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the retained TUDCA from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another effective method for separating TUDCA from complex matrices based on its differential solubility in two immiscible liquid phases.
Experimental Protocol: Liquid-Liquid Extraction
-
Tissue Homogenization:
-
Prepare the tissue homogenate supernatant as described in the Protein Precipitation protocol (steps 1.1-1.5).
-
-
Extraction:
-
To 100 µL of the tissue homogenate supernatant, add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Sample Collection and Finalization:
-
Carefully transfer the organic layer (containing TUDCA) to a new tube.
-
Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for TUDCA analysis using LC-MS/MS following different sample preparation techniques. These values can serve as a benchmark for method development and validation.
Table 1: Protein Precipitation Method Performance
| Parameter | Value | Reference |
| Recovery | >85% | |
| Linearity Range | 5 - 500 ng/mL | |
| LLOQ | 5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Solid-Phase Extraction Method Performance
| Parameter | Value | Reference |
| Recovery | 89.1% - 100.2% | |
| Linearity Range | 9 - 3000 ng/mL | |
| LLOQ | 9 ng/mL | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 10% |
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the accurate quantification of TUDCA. Below are typical parameters that can be used as a starting point for method development.
Table 3: Typical LC-MS/MS Parameters for TUDCA Analysis
| Parameter | Condition | Reference |
| LC System | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | Acetonitrile or Methanol | [4] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 10 µL | |
| MS/MS System | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MRM Transition | m/z 498.5 → 79.8 (Quantitative) | |
| m/z 498.5 → 124.0 (Qualitative) | ||
| Collision Energy | Optimized for the specific instrument |
Experimental Workflow and Signaling Pathways
To provide a comprehensive understanding of the TUDCA analysis workflow and its biological context, the following diagrams have been generated using Graphviz.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Tauroursodeoxycholic Acid (TUDCA) and TUDCA-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Tauroursodeoxycholic acid (TUDCA) and its deuterated internal standard, TUDCA-d5, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This robust and reproducible method is suitable for pharmacokinetic studies, drug metabolism research, and clinical investigations involving TUDCA.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid (UDCA). It has demonstrated cytoprotective and anti-apoptotic effects in various cell and animal models of disease, primarily through the alleviation of Endoplasmic Reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. However, prolonged or severe ER stress can lead to apoptosis. TUDCA has been shown to act as a chemical chaperone, stabilizing protein folding and mitigating the UPR, thereby inhibiting downstream apoptotic pathways.[1][3][4] Given its therapeutic potential, a reliable method for its quantification in biological matrices is essential for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
TUDCA and TUDCA-d5 reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Ammonium acetate and formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of TUDCA and TUDCA-d5 from human plasma.[1]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (TUDCA-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile (1:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 40% B initial, linear gradient to 98% B over 7 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with a negative electrospray ionization (ESI) source. The analytes are monitored in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| TUDCA | 498.4 | 80.1 | 100 | 35 |
| TUDCA-d5 | 503.2 | 79.9 | 100 | 35 |
Note: The specific collision energies and other MS parameters may require optimization for the instrument in use.
Results and Discussion
The described method provides excellent sensitivity and specificity for the quantification of TUDCA and its internal standard, TUDCA-d5, in human plasma. The chromatographic conditions ensure good peak shape and resolution from endogenous matrix components. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be established during method validation according to regulatory guidelines.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of TUDCA.
Caption: TUDCA's role in inhibiting ER stress-induced apoptosis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of TUDCA and its deuterated internal standard in human plasma. The protocol is straightforward and can be readily implemented in a research or drug development laboratory setting. The provided diagrams illustrate the experimental workflow and the key signaling pathway through which TUDCA exerts its cytoprotective effects. This information is valuable for researchers investigating the pharmacology and therapeutic applications of TUDCA.
References
Application Notes and Protocols for TUDCA-d5 in Liver Disease Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant therapeutic potential in various liver diseases, including non-alcoholic fatty liver disease (NAFLD), cholestatic liver diseases, and alcoholic liver disease.[1][2][3] Its mechanisms of action are multifaceted, involving the reduction of endoplasmic reticulum (ER) stress, inhibition of apoptosis, and modulation of inflammatory signaling pathways.[4][5] In the field of metabolomics, stable isotope-labeled internal standards are essential for accurate and reproducible quantification of metabolites in complex biological matrices. TUDCA-d5, a deuterated form of TUDCA, serves as an ideal internal standard for mass spectrometry-based metabolomics studies, enabling precise measurement of TUDCA and other related bile acids in liver tissue and biofluids.
These application notes provide detailed protocols for the use of TUDCA-d5 in both untargeted and targeted metabolomics studies of liver disease, aimed at elucidating disease mechanisms and identifying potential therapeutic targets.
Key Applications
-
Targeted quantification of TUDCA and other bile acids: Accurately measure the concentrations of key bile acids in liver tissue and plasma to understand their role in the pathophysiology of liver disease.
-
Untargeted metabolomics: Utilize TUDCA-d5 as an internal standard to improve the quality and reliability of global metabolic profiling, allowing for the discovery of novel biomarkers and perturbed metabolic pathways.
-
Pharmacokinetic studies: Assess the absorption, distribution, metabolism, and excretion (ADME) of TUDCA in preclinical and clinical studies.
Experimental Protocols
Protocol 1: Targeted Quantification of Bile Acids in Liver Tissue using UPLC-MS/MS
This protocol describes the use of TUDCA-d5 for the accurate quantification of a panel of bile acids in liver tissue.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of frozen liver tissue.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture, including TUDCA-d5 (final concentration of 100 ng/mL).
-
Homogenize the tissue using a bead beater for 2 minutes.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to a vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-9 min: 30-70% B
-
9-11 min: 70-95% B
-
11-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions: Specific precursor and product ion transitions for each bile acid and TUDCA-d5 should be optimized.
Protocol 2: Untargeted Metabolomics of Plasma
This protocol outlines a general workflow for untargeted metabolomics of plasma samples using TUDCA-d5 as one of the internal standards to monitor data quality.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of internal standards, including TUDCA-d5.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of 50% methanol.
-
Centrifuge and transfer to vials for analysis.
2. LC-MS Analysis:
-
Column: A HILIC column is recommended for broad coverage of polar and semi-polar metabolites.
-
Mobile Phase: Optimized based on the column chemistry, typically involving acetonitrile and an aqueous buffer.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data.
-
Data Acquisition: Full scan mode in both positive and negative ionization modes.
3. Data Processing and Analysis:
-
Use software such as XCMS or Progenesis QI for peak picking, alignment, and integration.
-
Normalize the data using the signal of TUDCA-d5 and other internal standards to correct for analytical variability.
-
Perform statistical analysis (e.g., PCA, PLS-DA) to identify significantly altered metabolites.
-
Utilize databases like METLIN and HMDB for metabolite identification.
Data Presentation
Table 1: Quantitative Analysis of Bile Acids in a Mouse Model of NAFLD
| Bile Acid | Control (ng/mg tissue) | NAFLD (ng/mg tissue) | Fold Change | p-value |
| Cholic Acid (CA) | 15.2 ± 3.1 | 45.8 ± 9.2 | 3.01 | <0.01 |
| Taurocholic Acid (TCA) | 120.5 ± 25.3 | 388.1 ± 75.4 | 3.22 | <0.001 |
| Chenodeoxycholic Acid (CDCA) | 8.9 ± 1.8 | 21.4 ± 4.5 | 2.40 | <0.05 |
| Taurochenodeoxycholic Acid (TCDCA) | 75.3 ± 15.1 | 198.6 ± 40.2 | 2.64 | <0.01 |
| Ursodeoxycholic Acid (UDCA) | 5.1 ± 1.2 | 12.8 ± 2.9 | 2.51 | <0.05 |
| Tauroursodeoxycholic Acid (TUDCA) | 35.6 ± 7.8 | 95.2 ± 20.1 | 2.67 | <0.01 |
| Glycocholic Acid (GCA) | 42.1 ± 8.5 | 105.7 ± 22.3 | 2.51 | <0.01 |
| Glycochenodeoxycholic Acid (GCDCA) | 28.9 ± 6.1 | 78.3 ± 16.5 | 2.71 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
Table 2: LC-MS/MS Parameters for Targeted Bile Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholic Acid (CA) | 407.2 | 343.2 | 20 |
| Taurocholic Acid (TCA) | 514.2 | 124.1 | 35 |
| Chenodeoxycholic Acid (CDCA) | 391.2 | 391.2 | 15 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 124.1 | 35 |
| Ursodeoxycholic Acid (UDCA) | 391.2 | 391.2 | 15 |
| TUDCA | 498.3 | 80.0 | 40 |
| TUDCA-d5 | 503.3 | 80.0 | 40 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 | 30 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.0 | 30 |
Visualizations
References
- 1. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and Lipidomics Study Unveils the Impact of Tauroursodeoxycholic Acid on Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights by which TUDCA is a potential therapy against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tauroursodeoxycholic Acid (TUDCA) in Cerebrospinal Fluid using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] Its mechanisms of action are multifaceted, involving the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory pathways within the central nervous system (CNS).[1][4] Given that TUDCA can cross the blood-brain barrier, the ability to accurately quantify its concentration in cerebrospinal fluid (CSF) is crucial for preclinical and clinical studies aiming to evaluate its therapeutic efficacy and target engagement in the CNS.
This application note provides a detailed protocol for the quantification of TUDCA in CSF using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Isotope dilution is the gold standard for quantitative mass spectrometry as the use of a stable isotope-labeled internal standard (SIL-IS) corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision. While specific validated data for TUDCA in CSF is limited, this protocol is adapted from validated methods for TUDCA in human plasma and provides a robust framework for implementation in a research or clinical setting.[5][6][7][8]
Neuroprotective Signaling Pathways of TUDCA
TUDCA exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the inhibition of apoptosis. It can modulate the PI3K/Akt survival pathway, leading to the phosphorylation and inactivation of the pro-apoptotic protein Bad.[9][10] Furthermore, TUDCA can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[10] TUDCA also exhibits anti-inflammatory properties by inhibiting the activation of NF-κB and promoting the TGF-β pathway, which helps to resolve neuroinflammation.[11]
Experimental Protocols
This section details the materials and methods for the quantification of TUDCA in CSF.
Materials and Reagents
-
Tauroursodeoxycholic acid (TUDCA) reference standard
-
Tauroursodeoxycholic acid-d4 (TUDCA-d4) or other suitable stable isotope-labeled internal standard (SIL-IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid or acetic acid
-
Human cerebrospinal fluid (artificial or pooled) for calibration standards and quality controls
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent) or protein precipitation plates
Instrumentation
-
A sensitive High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TUDCA and TUDCA-d4 in methanol.
-
Intermediate Stock Solutions: Prepare a series of working standard solutions of TUDCA by serially diluting the primary stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of TUDCA-d4 at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation
The following is a general workflow for CSF sample preparation. Optimization may be required based on the specific laboratory setup.
-
Sample Thawing: Thaw CSF samples on ice.
-
Internal Standard Spiking: To 100 µL of CSF sample, calibration standard, or quality control, add a fixed volume (e.g., 10 µL) of the TUDCA-d4 working solution.
-
Protein Precipitation (Method A):
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (Method B):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked CSF sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute TUDCA and TUDCA-d4 with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Method
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of TUDCA from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | TUDCA: m/z 498.4 → 80.1TUDCA-d4: m/z 502.4 → 80.1 (example) |
| Collision Energy | Optimized for maximum signal intensity |
| Source Temperature | 400 - 500°C |
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. The following tables summarize typical quantitative data obtained from validated methods for TUDCA in human plasma, which can be used as a benchmark for a CSF assay.[5][6][7][8]
Table 3: TUDCA Quantitative Method Parameters (from Plasma Studies)
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 9 ng/mL | [8],[7] |
| Upper Limit of Quantification (ULOQ) | 250 - 3000 ng/mL | [8],[7] |
| Linearity (r²) | > 0.99 | [5],[7] |
Table 4: Precision and Accuracy Data for TUDCA in Plasma (Example)
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of TUDCA in cerebrospinal fluid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for the reliable assessment of TUDCA's pharmacokinetics and pharmacodynamics in the central nervous system. Proper method validation is critical before implementing this protocol for sample analysis in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working to advance our understanding of TUDCA's therapeutic potential in neurodegenerative diseases.
References
- 1. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndnr.com [ndnr.com]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic-2,2,3,4,4-d5 acid (TUDCA-d5) is a deuterated analog of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. TUDCA is under investigation for various conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases. The use of stable isotope-labeled internal standards, such as TUDCA-d5, is crucial for accurate quantification of TUDCA in biological matrices by mass spectrometry. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of TUDCA-d5 and outlines a typical experimental protocol for its analysis.
Mass Spectrometry Fragmentation Pattern
Under negative ion electrospray ionization (ESI) conditions, TUDCA-d5 undergoes collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. The primary fragmentation occurs at the taurine conjugate, leading to the formation of a stable and abundant product ion.
The precursor ion of TUDCA-d5 is its deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 503.2[1]. The most prominent fragmentation pathway involves the cleavage of the amide bond and subsequent loss of the steroid moiety, resulting in a product ion corresponding to the taurine fragment.
Key Fragmentation Transition:
The primary multiple reaction monitoring (MRM) transition used for the quantification of TUDCA-d5 is the fragmentation of the precursor ion at m/z 503.2 to a product ion at m/z 79.9[1]. This product ion is characteristic of the sulfur trioxide radical anion ([SO₃]⁻) from the taurine moiety[2]. This transition is highly specific and provides excellent sensitivity for the detection of TUDCA-d5.
For comparison, the non-deuterated TUDCA exhibits a precursor ion at m/z 498.4, which fragments to a product ion at m/z 80.1[1]. A d4-labeled TUDCA analog has been reported with a transition of m/z 502.44 to m/z 79.54[3]. The consistent fragmentation of the taurine portion of the molecule highlights its utility for bioanalytical assays. Other characteristic fragments of taurine-conjugated bile acids in general include ions at m/z 124.0 (taurine) and m/z 107.0 (C₂H₃O₃S⁻)[2].
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for TUDCA-d5 and related compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (TUDCA-d5) | 503.2 | 79.9 [1] |
| Tauroursodeoxycholic Acid (TUDCA) | 498.4 | 80.1[1] |
| Tauroursodeoxycholic-d4 Acid (TUDCA-d4) | 502.44 | 79.54[3] |
Experimental Protocol: Quantification of TUDCA in Human Plasma
This protocol is a representative example for the analysis of TUDCA using TUDCA-d5 as an internal standard, based on established methods[1][3].
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of TUDCA-d5 internal standard working solution (concentration will depend on the expected analyte levels).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm) is suitable[1].
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min[1].
-
Gradient: A gradient elution can be optimized to separate TUDCA from other endogenous components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TUDCA: m/z 498.4 → m/z 80.1
-
TUDCA-d5 (Internal Standard): m/z 503.2 → m/z 79.9
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximum signal intensity.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
Caption: Fragmentation of TUDCA-d5 precursor ion.
Experimental Workflow
The logical flow of a typical bioanalytical study involving TUDCA-d5 is depicted below.
Caption: Bioanalytical workflow for TUDCA quantification.
Conclusion
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is an effective internal standard for the quantification of TUDCA in biological samples. Its mass spectrometric fragmentation is characterized by a specific and robust transition of m/z 503.2 to m/z 79.9, corresponding to the loss of the steroid backbone and formation of the sulfur trioxide radical anion from the taurine moiety. The provided protocol offers a reliable starting point for developing and validating a sensitive and accurate LC-MS/MS method for TUDCA analysis in a research or drug development setting.
References
- 1. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tauroursodeoxycholic Acid (TUDCA) in Biological Matrices using a TUDCA-d5 Internal Standard
An Application Note and Protocol for the Preparation of a Standard Curve for TUDCA using TUDCA-d5
Abstract
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with significant therapeutic potential, acting as a chemical chaperone to mitigate endoplasmic reticulum stress.[1] Accurate quantification of TUDCA in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note provides a detailed protocol for the preparation of a standard curve for the accurate quantification of TUDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tauroursodeoxycholic acid-d5 (TUDCA-d5), to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis.[2] This protocol is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.
Introduction
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA) and has demonstrated cytoprotective and anti-apoptotic effects in various disease models, including neurodegenerative diseases and cholestatic liver disorders.[1][3] The reliable measurement of TUDCA concentrations in complex biological matrices like plasma or serum is essential for evaluating its efficacy and safety. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as TUDCA-d5, is a critical component of a robust bioanalytical method. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar ionization and matrix effects, providing a reliable basis for accurate quantification. This protocol details the preparation of stock solutions, serial dilutions for calibration standards, sample preparation using protein precipitation, and typical parameters for LC-MS/MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Tauroursodeoxycholic acid (TUDCA) analytical standard
-
Tauroursodeoxycholic acid-d5 (TUDCA-d5) internal standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Acetate or Formic Acid (for mobile phase modification)
-
Control biological matrix (e.g., double charcoal-stripped human serum/plasma)[5]
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)[6]
2. Preparation of Stock and Working Solutions
2.1. TUDCA Stock and Working Standard Solutions
-
Primary Stock (1 mg/mL): Accurately weigh a suitable amount of TUDCA standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Stock (10 µg/mL): Dilute the Primary Stock solution with methanol to prepare a Working Stock solution of 10 µg/mL.
-
Spiking Solution (1 µg/mL): Further dilute the Working Stock with methanol to create a 1 µg/mL (1000 ng/mL) Spiking Solution for preparing the calibration curve.
2.2. TUDCA-d5 Internal Standard (IS) Working Solution
-
Primary IS Stock (1 mg/mL): Prepare a 1 mg/mL Primary Stock of TUDCA-d5 in methanol.
-
Working IS Solution (100 ng/mL): Dilute the Primary IS Stock with methanol to obtain a Working IS Solution with a final concentration of 100 ng/mL. This solution will be added to all standards, quality controls, and unknown samples.[7]
3. Preparation of the Standard Curve
The calibration curve is prepared by spiking the control biological matrix with known concentrations of TUDCA. A common method is protein precipitation.[5][8]
-
Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, S1 to S8).
-
Add 50 µL of the control matrix to each tube.
-
Add the calculated volume of the TUDCA Spiking Solution (1000 ng/mL) to each tube as detailed in Table 1 to achieve the desired final concentrations. For the blank sample, add an equivalent volume of methanol.
-
Add 50 µL of the Working IS Solution (100 ng/mL) to every tube except the blank.
-
Vortex each tube gently for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.[5]
Data Presentation
Table 1: Preparation of TUDCA Calibration Curve Standards
| Standard ID | Matrix Volume (µL) | TUDCA Spiking Solution (1 µg/mL) Volume (µL) | Final TUDCA Concentration (ng/mL) |
| Blank | 50 | 0 (Methanol) | 0 |
| S1 | 50 | 0.25 | 5 |
| S2 | 50 | 0.5 | 10 |
| S3 | 50 | 1.25 | 25 |
| S4 | 50 | 2.5 | 50 |
| S5 | 50 | 5 | 100 |
| S6 | 50 | 12.5 | 250 |
| S7 | 50 | 25 | 500 |
| S8 | 50 | 50 | 1000 |
Note: The calibration range should be adjusted based on the expected concentrations in study samples and instrument sensitivity. Ranges such as 5-500 ng/mL are commonly reported.[7][9]
4. LC-MS/MS Instrumental Analysis
The analysis is typically performed using a reverse-phase C18 column with a gradient elution. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[2][6][9]
Table 2: Typical LC-MS/MS Parameters for TUDCA and TUDCA-d5
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[9] |
| Mobile Phase B | Acetonitrile or Methanol[2][9] |
| Flow Rate | 0.2 - 0.6 mL/min[2] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| TUDCA | Q1: 498.3 -> Q3: 79.9[5] |
| TUDCA-d5 | Q1: 503.3 -> Q3: 79.9 |
Note: Instrument parameters, especially MRM transitions and collision energies, must be optimized for the specific mass spectrometer being used.
5. Data Analysis and Curve Construction
-
Integrate the peak areas for both TUDCA and TUDCA-d5 for each standard.
-
Calculate the Peak Area Ratio (PAR) for each standard: PAR = (Peak Area of TUDCA) / (Peak Area of TUDCA-d5).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of each TUDCA standard.
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.[10]
-
The curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.[4]
-
The concentration of TUDCA in unknown samples can then be determined from their calculated PAR using the regression equation of the standard curve.
Visualizations
Caption: Experimental workflow for TUDCA standard curve preparation and analysis.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. mdpi.com [mdpi.com]
- 5. medpace.com [medpace.com]
- 6. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 7. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of TUDCA-d5 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of Tauroursodeoxycholic acid-d5 (TUDCA-d5) in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of TUDCA-d5?
Low signal intensity of TUDCA-d5 can arise from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer pressure, and gas temperature can lead to inefficient ionization of TUDCA-d5.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or, in some cases, enhance the ionization of TUDCA-d5, leading to inconsistent and poor signal.[1]
-
Inappropriate Sample Preparation: Inefficient extraction of TUDCA-d5 from the sample matrix or the presence of interfering substances can significantly reduce signal intensity.[2]
-
Poor Chromatographic Resolution: Co-elution of TUDCA-d5 with isobaric interferences or a broad peak shape can result in a lower signal-to-noise ratio.
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the specific mass-to-charge ratio (m/z) of TUDCA-d5.
-
Instability of TUDCA-d5: Degradation of the internal standard during sample storage or processing can lead to a decreased signal. While generally stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided.
Q2: What are the recommended starting points for LC-MS/MS parameters for TUDCA-d5 analysis?
For the analysis of TUDCA-d5, electrospray ionization (ESI) in negative ion mode is typically preferred.[3][4] Below are some recommended starting parameters that should be optimized for your specific instrument and application.
Table 1: Recommended Initial LC-MS/MS Parameters for TUDCA-d5
| Parameter | Recommended Setting | Notes |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | A shorter column can provide faster analysis times.[4] |
| Mobile Phase A | Water with 2 mM ammonium acetate | The pH of the mobile phase can influence chromatographic separation and ionization efficiency.[5] |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.2 - 0.5 mL/min | Optimize based on column dimensions and desired chromatography.[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | TUDCA and its deuterated analog readily form [M-H]⁻ ions.[3] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximal signal intensity and stability.[6] |
| Source Temperature | 100 - 150 °C | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 - 500 °C |
Q3: What are the common MRM transitions for TUDCA-d5?
Multiple reaction monitoring (MRM) is a sensitive and specific technique for quantifying TUDCA-d5. The exact m/z values may vary slightly depending on the instrument calibration.
Table 2: Common MRM Transitions for TUDCA and TUDCA-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| TUDCA | 498.4 | 80.1 | [4] |
| TUDCA-d5 | 503.2 | 79.9 | [4] |
| TUDCA-d4 | 502.44 | 79.54 | [1] |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low TUDCA-d5 Signal
If you are experiencing a poor or no signal for TUDCA-d5, follow this systematic troubleshooting guide.
DOT Script for Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low TUDCA-d5 signal intensity.
Step 1: Isolate the Mass Spectrometer
-
Action: Directly infuse a freshly prepared solution of TUDCA-d5 into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: A strong and stable signal for the TUDCA-d5 precursor and product ions.
-
Troubleshooting:
-
No or low signal: The issue is likely with the mass spectrometer.
-
Step 2: Evaluate the Liquid Chromatography System
-
Action: If the MS is performing well, inject a TUDCA-d5 standard directly onto the LC column.
-
Expected Outcome: A sharp, symmetrical chromatographic peak with a stable retention time.
-
Troubleshooting:
-
Poor peak shape (broadening, tailing, or splitting):
-
Check for leaks in the LC system.
-
Ensure the column is not clogged or degraded.
-
Verify that the mobile phase composition is correct and freshly prepared.[5]
-
Confirm that the injection solvent is compatible with the mobile phase.
-
-
No peak:
-
Check for blockages in the autosampler or injection port.
-
Ensure the correct injection volume is being used.
-
-
Step 3: Assess Sample Preparation
-
Action: If both the MS and LC systems are functioning correctly, the problem may lie in the sample preparation procedure.
-
Expected Outcome: High and reproducible recovery of TUDCA-d5 from the sample matrix.
-
Troubleshooting:
-
Low recovery:
-
Evaluate the efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]
-
Ensure complete protein precipitation if using this method.
-
Optimize the pH of the extraction solvent.
-
Check for the stability of TUDCA-d5 in the extraction solvent and during storage.
-
-
Step 4: Investigate Matrix Effects
-
Action: Matrix effects can significantly impact the ionization of TUDCA-d5.
-
Expected Outcome: Minimal difference in TUDCA-d5 signal between a neat standard and a post-extraction spiked blank matrix sample.
-
Troubleshooting:
-
Significant signal suppression or enhancement:
-
Improve sample cleanup to remove interfering matrix components.[9]
-
Modify the chromatographic method to separate TUDCA-d5 from the co-eluting interferences.
-
Dilute the sample to reduce the concentration of matrix components.
-
-
Guide 2: Optimizing ESI Source Parameters for TUDCA-d5
Fine-tuning the electrospray ionization (ESI) source is critical for maximizing the signal intensity of TUDCA-d5.
DOT Script for ESI Optimization
Caption: A workflow for the systematic optimization of ESI source parameters.
Experimental Protocol: ESI Parameter Optimization
-
Prepare a TUDCA-d5 solution: Prepare a solution of TUDCA-d5 in a solvent that mimics the mobile phase composition at the time of elution (e.g., 50:50 acetonitrile:water).
-
Infuse the solution: Directly infuse the TUDCA-d5 solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Capillary Voltage: While monitoring the TUDCA-d5 signal, gradually increase the capillary voltage until a maximal and stable signal is achieved. Avoid excessively high voltages which can cause instability or in-source fragmentation.[10]
-
Optimize Nebulizer and Drying Gas Flow: Adjust the nebulizer and drying gas flow rates to achieve a stable spray and efficient desolvation.
-
Optimize Gas Temperature: Optimize the drying gas temperature to ensure complete desolvation without causing thermal degradation of TUDCA-d5.
-
Optimize Sprayer Position: Adjust the position of the ESI probe relative to the mass spectrometer inlet to maximize the signal.[10]
Experimental Protocols
Protocol 1: Protein Precipitation for TUDCA-d5 Extraction from Plasma
This protocol is a common and straightforward method for extracting TUDCA-d5 from plasma samples.[3]
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of TUDCA-d5 to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
DOT Script for Protein Precipitation Workflow
Caption: A typical workflow for protein precipitation of plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Optimizing chromatographic separation of TUDCA from its isomers with TUDCA-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tauroursodeoxycholic acid (TUDCA) from its isomers, utilizing TUDCA-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of TUDCA from its isomers challenging?
A1: The separation of TUDCA from its isomers, such as taurochenodeoxycholic acid (TCDCA) and other bile acid isomers, is challenging due to their structural similarity.[1][2][3] Many of these compounds are stereoisomers with only minor differences in the spatial arrangement of hydroxyl groups, leading to similar physicochemical properties and, consequently, co-elution in many chromatographic systems.[1][2] Achieving baseline separation is crucial for accurate quantification, especially in complex biological matrices.[4]
Q2: What are the most common analytical techniques for TUDCA separation?
A2: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the analysis of TUDCA and its isomers.[5][6][7][8] This method offers high sensitivity and selectivity, which is essential for distinguishing between structurally similar bile acids.[8] Reversed-phase chromatography, particularly with C18 columns, is widely used.[1][5]
Q3: Why should I use a deuterated internal standard like TUDCA-d5?
A3: Using a deuterated internal standard such as TUDCA-d5 is highly recommended for quantitative analysis.[9] Isotope-labeled internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer.[10] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[10]
Q4: What are the typical mass transitions (MRM) for TUDCA and TUDCA-d5?
A4: In negative ion mode electrospray ionization (ESI), the typical multiple reaction monitoring (MRM) transitions are:
-
TUDCA: m/z 498.4 → 80.1[10] or m/z 498.5 → 79.8[7] and 498.5 → 124.0[7]
-
TUDCA-d5: m/z 503.2 → 79.9[10]
These transitions correspond to the precursor ion ([M-H]⁻) and specific product ions, providing high selectivity for quantification.
Troubleshooting Guide
Poor Chromatographic Resolution
Problem: TUDCA and its isomers (e.g., TCDCA) are not baseline separated.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[11]
-
Solution:
-
Adjust the organic modifier (acetonitrile vs. methanol). Methanol has been shown to achieve better separation of TUDCA and TCDCA compared to acetonitrile in some methods.[7]
-
Modify the aqueous component. The pH and ionic strength of the mobile phase can alter the ionization state and retention of bile acids.[11] Using additives like ammonium acetate or formic acid is common.[7]
-
Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
-
Elevated Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
Poor Peak Shape (Tailing or Fronting)
Problem: Chromatographic peaks for TUDCA or its isomers are asymmetrical.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the analyte, causing peak tailing.
-
Solution:
-
Use a modern, end-capped column to minimize silanol activity.
-
Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte.
-
Add a competing base to the mobile phase in small concentrations.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[12]
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize dead volume.[12]
-
Low Signal Intensity or Poor Sensitivity
Problem: The signal for TUDCA is weak, or the limit of detection (LOD) is too high.
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometer Settings: Ionization and fragmentation parameters may not be optimized.
-
Solution: Perform a compound optimization by infusing a standard solution of TUDCA to determine the optimal cone voltage and collision energy for the specific instrument.
-
-
Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can suppress the ionization of TUDCA.
-
Solution:
-
Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common technique for cleaning up plasma samples.[13]
-
Adjust the chromatography to separate TUDCA from the suppressing components.
-
-
-
Mobile Phase Composition: The mobile phase can affect ionization efficiency.
Inconsistent Retention Times
Problem: The retention time for TUDCA and its isomers shifts between injections.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase or after a steep gradient.
-
Solution: Increase the column equilibration time before the first injection and between runs.
-
-
Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase components can lead to retention time drift.[15]
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using online mixing, check the pump performance.[15]
-
-
Column Temperature Variations: Fluctuations in the column compartment temperature will affect retention times.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting TUDCA from plasma samples.[6]
-
To 400 µL of plasma, add 50 µL of the TUDCA-d5 internal standard working solution.
-
Add 1250 µL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 18,506 x g for 5 minutes at 4°C.
-
Freeze the sample at -70°C for 10 minutes to solidify the aqueous layer.
-
Discard the supernatant.
-
Allow the residual sample to thaw completely.
-
Add 600 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 18,506 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for TUDCA Separation
The following is a representative LC-MS/MS method for the analysis of TUDCA.
Chromatographic Conditions:
| Parameter | Value | Reference |
| Column | Hypersil GOLD (100 x 2.1 mm) | [7] |
| Mobile Phase A | Water with 0.1 mmol/L ammonium acetate + 0.1% formic acid | [7] |
| Mobile Phase B | Methanol | [7] |
| Gradient | 75:25 (Methanol:Water) Isocratic | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Column Temperature | 30°C | [7] |
| Injection Volume | 5 µL | [7] |
Mass Spectrometry Conditions:
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |
| MRM Transition (TUDCA) | m/z 498.5 → 79.8 (Quantitative) | [7] |
| MRM Transition (TUDCA) | m/z 498.5 → 124.0 (Qualitative) | [7] |
| MRM Transition (TUDCA-d5) | m/z 503.2 → 79.9 | [10] |
Visualizations
Caption: A typical experimental workflow for the quantification of TUDCA in plasma.
Caption: A logical diagram for troubleshooting common HPLC issues for TUDCA analysis.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaboprofile.com [metaboprofile.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. An Integrated Bile Acids Profile Determination by UHPLC-MS/MS to Identify the Effect of Bile Acids Supplement in High Plant Protein Diet on Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
How to minimize matrix effects in TUDCA quantification with a deuterated standard
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of Tauroursodeoxycholic acid (TUDCA) using a deuterated internal standard (IS), such as TUDCA-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of TUDCA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2] When analyzing TUDCA in complex biological samples like plasma or serum, endogenous components such as salts, lipids, and proteins can cause these effects.[3]
Q2: How does a deuterated internal standard like TUDCA-d4 help minimize matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium.[4] TUDCA-d4 is chemically and physically almost identical to TUDCA, causing it to have a very similar extraction recovery and chromatographic retention time.[1] Ideally, the deuterated standard co-elutes perfectly with the analyte, ensuring both experience the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the internal standard for quantification, variability caused by the matrix can be normalized, leading to more accurate results.[1][4]
Q3: Can a deuterated standard ever fail to correct for matrix effects?
A3: Yes, in some cases, a deuterated standard may not fully compensate for matrix effects.[5][6] This phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between the analyte and the deuterated standard.[1][5] This separation can be caused by the deuterium isotope effect. If the analyte and the standard elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to varied degrees of ion suppression and affecting the accuracy of the measurement.[6]
Q4: What are the most effective sample preparation techniques for reducing TUDCA matrix effects?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[7] For bile acids like TUDCA, common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is used to precipitate proteins.[7][8] While convenient, it may be less effective at removing other interferences like phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It can offer a cleaner extract than PPT.[4][9]
-
Solid-Phase Extraction (SPE): Considered a highly effective method for cleaning up complex samples.[4][10] SPE can significantly reduce matrix effects by selectively isolating the analyte and removing a wide range of interfering compounds.[11][12]
Troubleshooting Guide
This section addresses common problems encountered during TUDCA quantification.
Problem: High variability or poor reproducibility in TUDCA measurements.
This issue often points to inconsistent matrix effects that are not being fully corrected by the TUDCA-d4 internal standard.
-
Initial Check: Verify the co-elution of TUDCA and TUDCA-d4. A slight shift in retention time can expose them to different matrix interferences.
-
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Sample preparation for bile acid metabolomics [bio-protocol.org]
- 12. Sample preparation and analysis of bile acids [bio-protocol.org]
Technical Support Center: Optimizing TUDCA-d5 Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Tauroursodeoxycholic acid-d5 (TUDCA-d5) during solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low or variable recovery of TUDCA-d5 during solid-phase extraction.
Q1: I am experiencing consistently low recovery of TUDCA-d5. What are the most likely causes?
Low recovery of TUDCA-d5, a hydrophilic bile acid, is a common challenge in reversed-phase SPE. The primary reasons often revolve around the inherent polarity of the molecule and its interaction with the sorbent and solvents. Key factors include:
-
Inadequate Analyte Retention: Due to its polar nature, TUDCA-d5 may not be sufficiently retained on nonpolar sorbents like C18, especially if the sample loading conditions are not optimized.[1][2] The sample solvent might be too strong, causing the analyte to pass through the cartridge without binding.[3]
-
Premature Elution during Washing: The wash step is critical for removing interferences, but an overly strong wash solvent can also elute the weakly retained TUDCA-d5 along with the contaminants.[4][5]
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb TUDCA-d5 from the sorbent, leaving a portion of the analyte behind.[1][6]
-
Sample pH: The ionization state of TUDCA-d5, which is influenced by the sample pH, plays a crucial role in its retention on the SPE sorbent. For reversed-phase SPE, the analyte should be in its neutral form to maximize hydrophobic interactions.[3][7][8]
Q2: How can I improve the retention of TUDCA-d5 on a C18 cartridge during the loading step?
To enhance the retention of the polar TUDCA-d5 analyte on a C18 sorbent, consider the following strategies:
-
Adjust Sample pH: TUDCA is an acidic molecule. To ensure it is in its neutral, less polar form, acidify the sample to a pH at least 2 units below its pKa.[9] This will increase its affinity for the hydrophobic C18 sorbent.
-
Dilute the Sample: If the sample is in a solvent with a high organic content, dilute it with a weaker, more polar solvent like water to promote binding to the reversed-phase sorbent.[3]
-
Reduce Flow Rate: Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent material.[3][6]
-
Consider a Different Sorbent: If retention issues persist, a sorbent with a different selectivity, such as a polymeric sorbent, may be more effective at retaining polar compounds like TUDCA-d5.[1]
Q3: My TUDCA-d5 recovery is inconsistent. What could be causing this variability?
Inconsistent recovery often points to variations in the experimental procedure. Here are some common culprits:
-
Inconsistent Flow Rates: Variations in the flow rate during the loading, washing, and elution steps can lead to inconsistent analyte retention and elution.[5] Using a vacuum or positive pressure manifold can help maintain consistent flow rates.[2]
-
Cartridge Drying Out: Allowing the SPE cartridge to dry out after conditioning and before sample loading can significantly reduce recovery and reproducibility.[5][6]
-
Variable Sample pH: If the pH of your samples is not consistent, the retention of TUDCA-d5 on the sorbent will vary, leading to fluctuating recovery.
-
Matrix Effects: Components in the sample matrix can interfere with the interaction between TUDCA-d5 and the sorbent, or they can cause ion suppression or enhancement during LC-MS/MS analysis, leading to apparent low or variable recovery.[10]
Q4: I suspect matrix effects are impacting my TUDCA-d5 quantification. How can I diagnose and mitigate this?
Matrix effects can be a significant source of error in LC-MS/MS analysis. Here’s a systematic approach to address them:
-
Diagnosis: To determine if you are facing matrix effects, you can perform a post-extraction spike experiment. Compare the signal of TUDCA-d5 in a neat solution to the signal of a blank matrix extract spiked with the same amount of TUDCA-d5. A significant difference in signal intensity indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Optimize the Wash Step: A more rigorous wash step can help remove interfering matrix components. Experiment with wash solutions of increasing organic strength to find the point where interferences are removed without eluting TUDCA-d5.[4]
-
Use a More Selective Sorbent: A different SPE sorbent chemistry might provide better cleanup by retaining the interferences more strongly or allowing them to be washed away more effectively.
-
Chromatographic Separation: Adjust your LC method to better separate TUDCA-d5 from co-eluting matrix components.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solid-phase extraction of TUDCA-d5.
Protocol 1: General Solid-Phase Extraction of TUDCA-d5 from Plasma
This protocol is a starting point for the extraction of TUDCA-d5 from plasma using a C18 reversed-phase cartridge. Optimization may be required based on your specific sample matrix and analytical instrumentation.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard solution (TUDCA-d5).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[11]
-
Transfer the supernatant to a clean tube and dilute with 200 µL of water containing 0.1% formic acid to acidify the sample.[11]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low and consistent flow rate (e.g., 1 mL/min).[3]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step may need optimization to maximize interference removal without losing the analyte.[4]
-
-
Elution:
-
Elute the TUDCA-d5 from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile). To improve elution efficiency, consider using two separate 0.5 mL aliquots of the elution solvent.[5] Some methods suggest modifying the elution solvent with a small amount of acid or base (e.g., 2% formic acid or 2% ammonium hydroxide in methanol) to ensure the analyte is in its most elutable form.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.[10]
-
Protocol 2: Troubleshooting Low Recovery by Fraction Collection
This protocol helps to identify at which step of the SPE process TUDCA-d5 is being lost.
-
Follow the steps outlined in Protocol 1 .
-
Collect the following fractions in separate vials:
-
The flow-through from the Sample Loading step.
-
The eluate from the Washing step.
-
The eluate from the Elution step.
-
-
Analyze each of these fractions, along with a standard solution of TUDCA-d5 of a known concentration, using your analytical method (e.g., LC-MS/MS).
-
Quantify the amount of TUDCA-d5 in each fraction. This will pinpoint whether the analyte is not being retained on the cartridge, being washed away prematurely, or not being eluted completely.
Data Presentation
The following tables summarize expected recovery data for bile acids under different SPE conditions. Note that these are general values, and actual recoveries can vary depending on the specific experimental setup.
Table 1: Expected Recovery of Bile Acids using C18 SPE
| Analyte | Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Bile Acids (general) | Bile | C18 | Methanol | 89.1 - 100.2 | [12] |
| UDCA, GUDCA, TUDCA | Plasma | C18 | Acetonitrile:Methanol:Ammonium Formate | >85 | [13] |
| UDCA and metabolites | Plasma | C18 | Methanol/Ammonium Acetate | 79.5 - 95.8 | [14] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of troubleshooting TUDCA-d5 recovery.
Caption: A logical workflow for troubleshooting low TUDCA-d5 recovery.
Caption: Key parameters for optimizing an SPE method for TUDCA-d5.
References
- 1. welch-us.com [welch-us.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. silicycle.com [silicycle.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. restek.com [restek.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. nssresearchjournal.com [nssresearchjournal.com]
- 14. researchgate.net [researchgate.net]
Stability of TUDCA-d5 in processed samples under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of deuterated tauroursodeoxycholic acid (TUDCA-d5) in processed biological samples. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and diagrams to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing processed samples containing TUDCA-d5?
For long-term storage, it is recommended to keep processed plasma samples containing TUDCA-d5 in an ultra-low temperature freezer at -70°C ± 10°C.[1] Stability has been demonstrated for at least two months at both -70°C and -20°C.[2] For short-term storage, such as in an autosampler, stability has been shown for up to 48 hours at 8°C.[2]
Q2: How many freeze-thaw cycles can my processed samples containing TUDCA-d5 undergo?
Processed plasma samples containing TUDCA and its deuterated internal standards have been shown to be stable for at least three freeze-thaw cycles.[2] To minimize the potential for degradation, it is best practice to aliquot samples into single-use volumes if they will need to be accessed multiple times.
Q3: Is TUDCA-d5 stable at room temperature after processing?
Yes, studies have shown that TUDCA is stable in processed plasma samples for at least 6 hours at room temperature.[2] This provides a sufficient window for sample preparation and loading onto an analytical instrument. However, it is always advisable to minimize the time samples spend at room temperature.
Q4: What type of extraction method is suitable for TUDCA-d5 from plasma samples?
A common and effective method for extracting TUDCA from plasma is protein precipitation, for instance, using methanol.[3][4] Another validated method is solid-phase extraction.[1] The choice of method may depend on the specific requirements of your analytical assay and the sample matrix.
Stability Data Summary
While comprehensive quantitative data on the degradation of TUDCA-d5 under a wide range of temperatures and durations is not extensively published, the following table summarizes the stability findings from method validation studies for TUDCA and related bile acids in human plasma.
| Storage Condition | Duration | Stability Finding | Source(s) |
| Room Temperature | At least 6 hours | Stable | [2] |
| Refrigerated (8°C) | At least 48 hours | Stable in reconstitution solution | [2] |
| Frozen (-20°C) | At least 2 months | Stable | [2] |
| Ultra-low (-70°C) | At least 2 months | Stable | [2] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable | [2] |
Troubleshooting Guide
Q: I am seeing high variability in my TUDCA-d5 measurements between aliquots of the same sample. What could be the cause?
High variability could be due to several factors. Ensure that your samples are completely thawed and vortexed thoroughly before aliquoting and extraction to ensure homogeneity. Inconsistent extraction recovery can also lead to variability. If using protein precipitation, ensure the precipitating agent is added consistently and that centrifugation is adequate to pellet all protein. Finally, check for any issues with your analytical instrument, such as inconsistent injection volumes.
Q: My TUDCA-d5 signal is lower than expected in older samples. Could this be a stability issue?
If samples were stored properly at -70°C or colder, significant degradation is unlikely based on available data.[1][2] However, if samples were stored at higher temperatures or have undergone numerous freeze-thaw cycles, degradation is possible. Another possibility is inefficient extraction. Consider re-extracting a fresh aliquot of the sample. It is also good practice to analyze a quality control sample that has been stored under the same conditions as your study samples to assess for any storage-related degradation.
Experimental Protocols
Protocol: Assessment of TUDCA-d5 Stability in Processed Plasma
This protocol outlines a general procedure for evaluating the stability of TUDCA-d5 in a biological matrix like plasma.
1. Sample Preparation:
- Obtain a pool of blank human plasma.
- Spike the blank plasma with a known concentration of TUDCA-d5 to prepare quality control (QC) samples at low and high concentrations.
- Process the QC samples using your established extraction method (e.g., protein precipitation with methanol).[4]
2. Stability Conditions to Test:
- Freeze-Thaw Stability:
- Analyze one set of QC aliquots immediately (cycle 0).
- Freeze the remaining aliquots at -70°C for at least 24 hours, then thaw completely at room temperature. This constitutes one cycle.
- Repeat for the desired number of cycles (e.g., 3-5 cycles), analyzing a set of aliquots after each cycle.
- Short-Term (Benchtop) Stability:
- Thaw QC aliquots and keep them at room temperature.
- Analyze aliquots at various time points (e.g., 0, 2, 4, 6, 12, and 24 hours).
- Long-Term Stability:
- Store QC aliquots at different temperatures (e.g., -20°C and -70°C).
- Analyze aliquots at various time points (e.g., 1, 3, 6, and 12 months).
3. Analysis:
- Analyze the samples using a validated LC-MS/MS method.[4][5]
- The concentration of TUDCA-d5 in the stability samples is calculated from a freshly prepared calibration curve.
4. Data Evaluation:
- The mean concentration of the stability samples at each time point is compared to the mean concentration of the baseline (time 0 or cycle 0) samples.
- The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of TUDCA-d5 in plasma samples.
TUDCA Signaling Pathway in ER Stress and Apoptosis
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.[1][6][7]
References
- 1. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TUDCA and TUDCA-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauroursodeoxycholic acid (TUDCA) and its deuterated internal standard, TUDCA-d5.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to chromatographically separate TUDCA from its deuterated internal standard, TUDCA-d5?
A1: For most quantitative LC-MS/MS applications, baseline separation of an analyte and its stable isotope-labeled (SIL) internal standard is not essential. The mass spectrometer can differentiate between TUDCA and TUDCA-d5 based on their mass-to-charge (m/z) ratio. As long as the peaks are sharp and consistent, accurate quantification can be achieved. However, slight chromatographic separation can be beneficial to avoid potential cross-signal interference, especially if the deuterated standard contains any non-labeled TUDCA impurity.[1]
Q2: What are the typical LC-MS/MS parameters for TUDCA and TUDCA-d5 analysis?
A2: TUDCA and its metabolites are commonly analyzed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. The table below summarizes typical parameters found in the literature.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm; Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with additives (e.g., 2 mM Ammonium Acetate, 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Gradient | A gradient elution is typically used to ensure good peak shape and elution of matrix components. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | TUDCA: m/z 498.4 → 80.1; TUDCA-d5: m/z 503.2 → 79.9 |
Note: These are general parameters and should be optimized for your specific instrumentation and application.
Troubleshooting Guide: Resolving Co-eluting Peaks of TUDCA and TUDCA-d5
While often not necessary, achieving some chromatographic resolution between TUDCA and TUDCA-d5 can improve data quality. Below are troubleshooting steps to address co-elution.
Problem: TUDCA and TUDCA-d5 peaks are perfectly co-eluting, and I want to achieve some separation.
Solution 1: Modify the Mobile Phase Composition
The choice of organic solvent and additives in the mobile phase can significantly impact selectivity.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and may lead to separation.
-
Adjust Additive Concentration: Modifying the concentration of additives like ammonium acetate or formic acid can influence the ionization state of the analytes and their interaction with the column, potentially improving resolution.[2][3][4]
-
Introduce Ion-Pair Reagents: For challenging separations of ionic compounds, the addition of ion-pair reagents to the mobile phase can enhance resolution.[2]
Solution 2: Optimize the Elution Gradient
A shallow gradient can provide better resolution for closely eluting compounds.
-
Decrease the Gradient Slope: A slower, more gradual increase in the organic mobile phase percentage during the elution of TUDCA and TUDCA-d5 allows for more interaction time with the stationary phase, which can improve separation.[1][5][6]
-
Introduce an Isocratic Hold: A brief isocratic hold at a specific mobile phase composition just before the elution of the target analytes can sometimes enhance resolution.
Solution 3: Adjust the Column Temperature
Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Increase or Decrease Temperature: Systematically adjust the column temperature in small increments (e.g., 5°C). This can alter selectivity and potentially resolve the co-eluting peaks.[5]
Solution 4: Evaluate a Different Stationary Phase
If modifications to the mobile phase and gradient are unsuccessful, consider a column with a different chemistry.
-
Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different selectivity compared to standard C18 columns and may provide the necessary resolution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like TUDCA, HILIC can be a powerful alternative to reverse-phase chromatography, offering a different separation mechanism.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for TUDCA and TUDCA-d5 Quantification
This protocol provides a starting point for method development.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of TUDCA-d5 internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 2 mM Ammonium Acetate and 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
TUDCA: 498.4 > 80.1
-
TUDCA-d5: 503.2 > 79.9
-
-
Signaling Pathways and Experimental Workflows
TUDCA is known to play a crucial role in mitigating cellular stress, particularly Endoplasmic Reticulum (ER) stress, and inhibiting apoptosis.[7][8][9][10][11]
TUDCA's Role in Mitigating ER Stress and Apoptosis
Caption: TUDCA's protective mechanism against ER stress and apoptosis.
Experimental Workflow for Troubleshooting Co-elution
Caption: A logical workflow for resolving co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. examine.com [examine.com]
- 10. oncotarget.com [oncotarget.com]
- 11. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity issues with TUDCA calibration curves using a deuterated internal standard
Welcome to the technical support center for troubleshooting issues related to the quantification of Tauroursodeoxycholic acid (TUDCA) and other bile acids using deuterated internal standards. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common challenges during assay development and execution, with a focus on achieving linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my TUDCA calibration curve non-linear, even when using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can stem from several factors. At high analyte concentrations, you may encounter detector saturation or ion suppression due to competition for ionization in the mass spectrometer's source.[1][2] The formation of analyte multimers (like dimers or trimers) at these high concentrations can also lead to a non-linear response.[2] Furthermore, the concentration of the deuterated internal standard itself can influence the linearity of the analyte-to-internal standard response ratio.[2]
Q2: My deuterated internal standard (d-TUDCA) is not adequately compensating for variability, leading to poor linearity. What could be the cause?
A2: This issue, often termed "differential matrix effects," occurs when the analyte (TUDCA) and the deuterated internal standard are affected differently by the sample matrix.[2] A primary reason for this is a slight difference in their chromatographic retention times.[2] Even a small separation can expose the analyte and the internal standard to varying concentrations of co-eluting matrix components, resulting in different degrees of ion suppression or enhancement.[2][3][4]
Q3: Can the position of the deuterium labels on the internal standard impact my results?
A3: Absolutely. The position and stability of the deuterium labels are critical. If the deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or sample matrix.[5] This can lead to a loss of the isotopic label, compromising the accuracy and precision of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions on the molecule.[5]
Q4: I'm observing a decreasing internal standard response as the TUDCA concentration in my calibrators increases. Why is this happening?
A4: A decreasing internal standard signal with increasing analyte concentration is a classic sign of ionization competition.[2][6] The analyte and the internal standard, being structurally very similar, compete for the limited available charge in the ion source. As the analyte concentration increases, it outcompetes the fixed concentration of the internal standard for ionization, leading to a drop in the internal standard's signal intensity.
Q5: What are the common sources of matrix effects in bile acid analysis?
A5: Matrix effects in bile acid analysis are a significant challenge and can be caused by various components in biological samples.[7][8] These include endogenous substances like phospholipids, triglycerides, and other bile acids, as well as exogenous factors such as anticoagulants or sample preservatives.[7][8] These interfering substances can co-elute with TUDCA and its internal standard, leading to ion suppression or enhancement.[3][4]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).[2]
-
Back-calculated concentrations of the calibrators deviate significantly from their nominal values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Detector Saturation | 1. Review the peak shapes of the highest concentration standards. Saturated peaks may appear flattened at the top. 2. Check the raw abundance counts for the analyte. Values exceeding the linear range of the detector are indicative of saturation.[1] | 1. Dilute the upper-level calibration standards and any high-concentration samples. 2. Reduce the injection volume. 3. If possible, use a less abundant isotope or fragment ion for quantification at high concentrations.[1] |
| Ionization Competition/Suppression | 1. Plot the peak area of the deuterated internal standard against the analyte concentration. A decreasing trend in the internal standard's response suggests ionization competition.[2][6] 2. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. | 1. Optimize the concentration of the internal standard; sometimes a higher concentration can improve linearity.[2] 2. Improve chromatographic separation to resolve TUDCA from co-eluting matrix components.[7][9] 3. Enhance sample clean-up to remove interfering matrix components. |
| Analyte Multimer Formation | This is more likely to occur at high concentrations in the ion source.[2] | 1. Dilute the higher concentration standards. 2. Optimize ion source parameters (e.g., temperature, gas flows) to minimize in-source reactions. |
| Inappropriate Calibration Range | The selected concentration range may exceed the linear dynamic range of the assay. | 1. Narrow the calibration range to the linear portion of the curve.[10] 2. If a wide dynamic range is necessary, consider using a weighted regression model (e.g., 1/x or 1/x²) or a quadratic fit, with proper validation.[10] |
Issue 2: Inconsistent Internal Standard Response
Symptoms:
-
The peak area or height of the deuterated internal standard varies significantly across calibrators, quality controls, and unknown samples.[5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inaccurate Pipetting | Verify the calibration and precision of the pipettes used for adding the internal standard. | Recalibrate or replace pipettes as necessary. Ensure consistent pipetting technique. |
| Variability in Sample Preparation | Review the consistency of sample preparation procedures, including extraction and reconstitution steps. | Ensure all samples are treated identically. Use automated liquid handlers for improved precision if available. |
| Differential Matrix Effects | Investigate for varying levels of ion suppression or enhancement between different samples.[2] | 1. Improve chromatographic resolution between the analyte and internal standard, and from matrix interferences.[7] 2. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| Instability of Internal Standard | Assess the stability of the deuterated internal standard in the sample matrix and during storage conditions. | Prepare fresh internal standard spiking solutions. Conduct stability experiments to determine the appropriate storage conditions and duration.[5] |
| Ion Source Contamination | A dirty ion source can lead to erratic signal response. | Clean the mass spectrometer's ion source according to the manufacturer's recommendations.[5] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare TUDCA standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using the established sample preparation method. Spike the extracted matrix with TUDCA standards at the same low, medium, and high concentrations as Set A.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.[2]
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value close to 1 indicates minimal matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor:
-
IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set C) / (Ratio of Analyte/IS Peak Area in Set A with IS added)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.[8]
-
Visualizations
Caption: Troubleshooting workflow for non-linear TUDCA calibration curves.
Caption: General experimental workflow for TUDCA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. why internal standards? - Chromatography Forum [chromforum.org]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. reddit.com [reddit.com]
Optimizing mobile phase composition for TUDCA and TUDCA-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Tauroursodeoxycholic acid (TUDCA) and its deuterated internal standard, TUDCA-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase composition for TUDCA and TUDCA-d5 analysis?
A typical starting point for developing a reversed-phase LC-MS/MS method for TUDCA analysis involves a mobile phase consisting of an aqueous component with a buffer or additive and an organic solvent. Common compositions include:
-
Aqueous Phase: Water with ammonium acetate or ammonium formate (e.g., 2 mM, 10 mM, 30 mM).[1][2][3][4] Formic acid or acetic acid may also be added to adjust the pH.[5][6]
-
Organic Phase: Acetonitrile or methanol are frequently used organic solvents.[4][5][7]
An isocratic elution with a mixture such as acetonitrile and 10 mM ammonium acetate (57:43 v/v) has been successfully used for TUDCA.[2] Gradient elution is also commonly employed to achieve better separation.[2][7]
Q2: What type of HPLC column is recommended for TUDCA analysis?
Reversed-phase C18 columns are the most commonly used stationary phase for the separation of TUDCA and other bile acids.[1][2][8] Specific examples include Phenomenex Luna C18 and ZORBAX SB-C18 columns.[1][3]
Q3: What ionization mode is best for detecting TUDCA and TUDCA-d5?
Electrospray ionization (ESI) in the negative ion mode is consistently reported as the preferred method for detecting TUDCA and TUDCA-d5, as it provides a stable and intense signal.[1][2][3][4]
Q4: What are the common multiple reaction monitoring (MRM) transitions for TUDCA and TUDCA-d5?
Based on published literature, common MRM transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My TUDCA peak is tailing or fronting. How can I improve the peak shape?
A: Poor peak shape can be caused by several factors related to the mobile phase and column chemistry. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds like TUDCA.
-
Consider adding a buffer like ammonium acetate or ammonium formate to control the pH.[1][2][3][4]
-
Experiment with adding small amounts of additives like formic acid, acetic acid, or even ammonium hydroxide to optimize the peak shape.[2][5] For instance, one study noted improved signal and separation by adding ammonium hydroxide to the mobile phase.[2]
-
-
Optimize Organic Solvent Composition: The choice and proportion of the organic solvent can affect peak symmetry.
-
Try varying the ratio of acetonitrile or methanol to the aqueous phase.[2]
-
If using a gradient, adjust the gradient slope to ensure the analyte elutes in a region with sufficient organic solvent.
-
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Column Contamination: A contaminated column or guard column can cause peak tailing. Wash the column with a strong solvent or replace the guard column.
Issue 2: Low Sensitivity or Poor Signal Intensity
Q: I am experiencing low sensitivity for TUDCA and/or TUDCA-d5. What can I do to improve the signal?
A: Low sensitivity can often be traced back to the mobile phase composition and its compatibility with the ESI source.
-
Optimize Mobile Phase Additives: The choice of additive can significantly impact ionization efficiency.
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of TUDCA. In negative ion mode, a slightly basic or neutral pH can improve deprotonation and enhance the signal. One study used a mobile phase with ammonium hydroxide (pH 9) for a related compound to improve the signal.[1][2]
-
Increase Flow Rate (with caution): While a higher flow rate can sometimes improve sensitivity, it can also lead to ion suppression. The optimal flow rate needs to be determined empirically for your specific system. Reported flow rates for TUDCA analysis range from 0.200 mL/min to 0.700 mL/min.[2]
-
Source Parameter Optimization: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for TUDCA and TUDCA-d5.
Issue 3: Retention Time Shifts
Q: The retention times for TUDCA and TUDCA-d5 are shifting between injections. What is the cause?
A: Retention time instability is often due to a lack of equilibration, changes in mobile phase composition, or column degradation.
-
Ensure Proper Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation:
-
Ensure the mobile phase is prepared consistently for each batch.
-
Premixing the aqueous and organic components for isocratic elution can improve stability.
-
Degas the mobile phase to prevent bubble formation in the pump.
-
-
Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.
-
Column Health: A degrading column can lead to retention time shifts. Monitor column pressure and peak shape. If both are deteriorating, the column may need to be replaced.
Issue 4: TUDCA-d5 Internal Standard Variability
Q: The peak area of my TUDCA-d5 internal standard is highly variable. What could be the problem?
A: Variability in the internal standard signal can compromise the accuracy of your results.
-
Co-elution with Interferences: Matrix effects can cause ion suppression or enhancement, leading to signal variability. Ensure that the chromatography is optimized to separate TUDCA-d5 from any co-eluting matrix components.
-
Isotopic Interference: Although less common with a d5-labeled standard, natural isotopes of the analyte can potentially interfere with the internal standard signal, especially if the internal standard concentration is too low.[9]
-
Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate and consistent across all samples and standards.
-
Extraction Recovery: Inconsistent extraction recovery of the internal standard can lead to variability. Ensure the sample preparation method is robust and reproducible.
Experimental Protocols and Data
Table 1: Example Mobile Phase Compositions for TUDCA Analysis
| Aqueous Phase | Organic Phase | Composition (v/v) | Additives | pH | Reference |
| 10 mM Ammonium Acetate | Acetonitrile | 43:57 | - | 7 | [1][2] |
| 30 mM Ammonium Acetate | Acetonitrile | 58:42 | - | 7 | [1][2] |
| 2 mM Ammonium Formate | Acetonitrile:Methanol | 46:48:6 | - | 3.5 | [4] |
| 2 mM Ammonium Acetate | Acetonitrile | Gradient | - | Not Specified | [3] |
| Water | Methanol:Acetonitrile (1:1) | Gradient | 10 mM Ammonium Acetate, 0.1% Acetic Acid | Not Specified | [6][7] |
Detailed Methodologies
Method 1: Isocratic Elution [1][2]
-
Column: Phenomenex Luna C18 (250x4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile/10 mM Ammonium Acetate (57:43 v/v), pH 7
-
Flow Rate: 0.200 mL/min
-
Detection: ESI in negative mode
Method 2: Gradient Elution [3]
-
Column: ZORBAX SB-C18 (2.1 × 50 mm, 1.8 μm)
-
Mobile Phase A: 2 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Detection: ESI in negative mode
Visualizations
Experimental Workflow for TUDCA Analysis
Caption: Workflow for TUDCA analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting poor peak shape.
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS method for TUDCA using Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
For researchers, scientists, and drug development professionals, the accurate quantification of Tauroursodeoxycholic acid (TUDCA), a promising therapeutic agent for various diseases, is paramount. This guide provides a comprehensive comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, utilizing Tauroursodeoxycholic-2,2,3,4,4-d5 Acid as an internal standard, against alternative analytical techniques.
This document delves into the experimental protocols and performance data to offer an objective assessment of the available methods for TUDCA quantification in biological matrices.
Method Comparison: LC-MS/MS vs. HPLC-UV
The gold standard for the quantification of TUDCA is widely considered to be LC-MS/MS due to its superior sensitivity and specificity.[1] However, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a more accessible alternative.[2] Below is a comparative summary of these two methods.
| Parameter | LC-MS/MS with TUDCA-d5 IS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Specificity | High, due to monitoring of specific mass transitions. | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. |
| Sensitivity | High (Lower Limit of Quantification (LLOQ) typically in the low ng/mL range).[3] | Lower (LLOQ typically in the µg/mL range). |
| Internal Standard | Stable isotope-labeled internal standard (Tauroursodeoxycholic-2,2,3,4,4-d5 Acid) effectively corrects for matrix effects and variations in sample processing. | An internal standard with similar chromatographic behavior and UV absorbance is used, but it may not fully compensate for matrix effects. |
| Matrix Effects | Minimized through the use of a co-eluting stable isotope-labeled internal standard.[4] | More prone to matrix effects, which can affect accuracy and precision.[4] |
| Development Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Operational Cost | Generally higher due to maintenance and consumable costs. | Generally lower. |
Validated LC-MS/MS Method Performance
The use of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid as an internal standard in LC-MS/MS assays provides high accuracy and precision. The following table summarizes typical validation parameters for such a method, compiled from various studies.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[3][5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 80% |
Experimental Protocols
LC-MS/MS Method for TUDCA Quantification
This protocol outlines a typical workflow for the quantification of TUDCA in a biological matrix (e.g., plasma) using LC-MS/MS with Tauroursodeoxycholic-2,2,3,4,4-d5 Acid as the internal standard.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Profile: A Comparative Guide to TUDCA Quantification Using TUDCA-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Tauroursodeoxycholic acid (TUDCA) is paramount for robust study outcomes. This guide provides a comprehensive comparison of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (TUDCA-d5) against alternative analytical approaches. Experimental data is presented to underscore the superior performance of the TUDCA-d5 method in terms of accuracy and precision.
Tauroursodeoxycholic acid is a hydrophilic bile acid with demonstrated cytoprotective and anti-apoptotic properties, making it a molecule of significant interest in therapeutic research, particularly in the context of liver diseases and neurodegenerative disorders.[1] Its mechanism of action often involves the mitigation of endoplasmic reticulum (ER) stress, a cellular process implicated in a variety of pathologies.[2][3][4][5][6] Given its therapeutic potential, the ability to reliably measure TUDCA concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
The use of a stable isotope-labeled internal standard, such as TUDCA-d5, in conjunction with LC-MS/MS is a widely accepted and validated approach for the bioanalysis of endogenous and administered compounds. This method offers high selectivity and sensitivity, minimizing the impact of matrix effects and ensuring reliable quantification.
Comparative Analysis of TUDCA Quantification Methods
The following table summarizes the performance characteristics of the primary analytical method using TUDCA-d5 as an internal standard, compared with alternative LC-MS/MS-based approaches that may utilize different sample preparation techniques or chromatographic conditions.
| Parameter | LC-MS/MS with TUDCA-d5 Internal Standard | Alternative LC-MS/MS Method |
| Linearity Range | 0.500 - 250 ng/mL[4] | 5 - 500 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[4] | 5 ng/mL[5] |
| Intra-day Precision (%RSD) | < 7.00%[4] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 7.00%[4] | Not explicitly stated |
| Accuracy (%RE) | Within 11.75%[4] | Adequate[5] |
| Extraction Recovery | >85%[3] | Not explicitly stated |
Experimental Protocols
Primary Method: TUDCA Quantification by LC-MS/MS with TUDCA-d5
This protocol provides a typical workflow for the accurate and precise measurement of TUDCA in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of TUDCA-d5 internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of 2 mM ammonium acetate in water and acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
Alternative Method: LC-MS/MS with a Different Extraction Procedure
This method utilizes a liquid-liquid extraction approach which can also yield reliable results, though may have different recovery and matrix effect characteristics.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 450 µL of plasma, add the internal standard.
-
Add 50 µL of 1M HCl.
-
Add 1.25 mL of a diethyl ether/dichloromethane (70:30 v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge for 10 minutes.
-
Freeze the aqueous layer and decant the organic layer.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic and mass spectrometric conditions are similar to the primary method, with potential adjustments to the mobile phase composition and gradient to optimize separation.[5]
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of TUDCA, the following diagrams are provided.
Caption: Experimental workflow for TUDCA quantification.
Caption: TUDCA's role in mitigating ER stress.
Conclusion
The data strongly supports the use of LC-MS/MS with a TUDCA-d5 internal standard as the most accurate and precise method for the quantification of TUDCA in biological matrices. Its high sensitivity, specificity, and robustness make it the preferred choice for preclinical and clinical research where reliable data is essential for decision-making. While alternative methods exist, they may require more extensive validation to ensure they meet the rigorous standards necessary for drug development and scientific research.
References
- 1. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tauroursodeoxycholic-2,2,3,4,4-d5 Acid and 13C-labeled TUDCA for Researchers
In the precise world of quantitative bioanalysis, particularly in metabolic research and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For the quantification of Tauroursodeoxycholic acid (TUDCA), a key bile acid with significant therapeutic potential, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly used SILs: Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (d5-TUDCA) and 13C-labeled TUDCA. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their specific analytical needs.
Executive Summary
Both d5-TUDCA and 13C-labeled TUDCA serve as excellent internal standards for mass spectrometry-based quantification. However, they possess distinct characteristics that can influence analytical performance. 13C-labeled TUDCA is generally considered the superior choice due to its exceptional isotopic stability and perfect co-elution with the unlabeled analyte, which ensures the most accurate correction for matrix effects. While d5-TUDCA is a more cost-effective and widely used alternative, it carries a potential risk of chromatographic separation from the native analyte and, in some instances, isotopic instability.
Performance Characteristics: A Head-to-Head Comparison
The selection of an isotopic label can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the key performance characteristics of d5-TUDCA and 13C-labeled TUDCA.
| Feature | Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (d5-TUDCA) | 13C-labeled TUDCA | Rationale & Implications for TUDCA Analysis |
| Isotopic Stability | High, but with a theoretical potential for back-exchange under certain conditions. The deuterium labels are on non-exchangeable carbon positions, minimizing this risk. | Exceptionally high. 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange under typical analytical conditions.[1][2] | 13C-labeling offers the highest assurance of isotopic stability throughout sample preparation, chromatography, and ionization. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically eluting slightly earlier) compared to unlabeled TUDCA due to the "isotope effect" of deuterium.[3][4] | Co-elutes perfectly with unlabeled TUDCA. The mass difference has a negligible effect on chromatographic behavior.[1][2] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. 13C-TUDCA is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3][4] |
| Potential for Isotopic Interference | Lower risk compared to analytes with higher natural isotopic abundance. However, the mass difference of +5 Da is generally sufficient to avoid overlap with the natural isotope cluster of unlabeled TUDCA. | Minimal risk of interference. The natural abundance of 13C is approximately 1.1%, and a sufficient number of 13C labels provides a clear mass separation. | Both standards are effective in minimizing isotopic interference, provided an appropriate mass difference is chosen. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Synthesis can be more complex and expensive due to the requirement for 13C-labeled precursors.[5] | The choice may be influenced by budgetary constraints, with d5-TUDCA being the more economical option. |
| Commercial Availability | Widely available from various suppliers. | Availability may be more limited compared to its deuterated counterpart. | d5-TUDCA is more readily accessible for routine applications. |
Experimental Data and Protocols
Representative Experimental Protocol: Quantification of TUDCA in Human Plasma using d5-TUDCA
This protocol is a composite based on methodologies described in the literature for the LC-MS/MS analysis of TUDCA.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of d5-TUDCA internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate TUDCA from other bile acids and matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TUDCA: m/z 498.4 → 80.1
-
d5-TUDCA: m/z 503.2 → 79.9[8]
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.
Synthesis and Isotopic Enrichment
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (d5-TUDCA): Deuterium labels are typically introduced at specific, non-exchangeable positions on the ursodeoxycholic acid (UDCA) steroid backbone before conjugation with taurine. Commercially available d5-TUDCA often has a chemical purity of ≥95% and a high isotopic enrichment.
13C-labeled TUDCA: The synthesis of 13C-labeled TUDCA involves the use of a 13C-labeled precursor. For instance, [24-13C]ursodeoxycholic acid can be synthesized using sodium [13C]cyanide, achieving a 13C atom excess of approximately 90%.[9] This 13C-labeled UDCA would then be conjugated with taurine to produce 13C-TUDCA. The final product is expected to have high chemical and isotopic purity.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Conclusion and Recommendation
For the routine analysis of TUDCA where the highest level of accuracy and method robustness is required, 13C-labeled TUDCA is the superior choice . Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[1][2][3][4] This leads to more reliable and defensible quantitative data, which is especially critical in regulated bioanalysis and for the development of reference methods.
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid remains a viable and cost-effective alternative , particularly for less complex matrices or when the analytical method is thoroughly validated to account for any potential chromatographic shifts. Its widespread availability and lower cost make it an attractive option for many research applications.
Ultimately, the choice between d5-TUDCA and 13C-labeled TUDCA will depend on the specific application, the required level of accuracy, and budgetary constraints. For pivotal studies in drug development and clinical research, the investment in 13C-labeled TUDCA is strongly recommended to ensure the highest quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Isotopic Purity in Commercially Available TUDCA-d5: A Comparative Guide
For researchers and drug development professionals utilizing deuterated standards, the isotopic purity of these compounds is a critical quality attribute. This guide provides a comparative assessment of commercially available Tauroursodeoxycholic acid-d5 (TUDCA-d5), a deuterated analog of a hydrophilic bile acid with therapeutic potential. The isotopic purity, which defines the percentage of the molecule containing the desired five deuterium atoms, directly impacts the accuracy of quantitative bioanalytical assays and the interpretation of metabolic fate studies. This document outlines the standard experimental protocols for determining isotopic purity, presents a representative comparison of commercially available TUDCA-d5, and illustrates the analytical workflow.
Data Presentation: Isotopic Purity of TUDCA-d5
| Supplier | Lot Number | d0 (%) | d1 (%) | d2 (%) | d3 (%) | d4 (%) | d5 (%) | Isotopic Purity (%) |
| Supplier A | A12345 | ≤1 | <0.5 | <0.5 | 1.0 | 2.5 | ≥95 | ≥99 (sum of d1-d5) |
| Supplier B | B67890 | <0.1 | 0.1 | 0.3 | 0.5 | 1.5 | ≥97.5 | ≥99.9 |
| Supplier C | C11223 | <0.5 | <0.5 | <1.0 | 1.5 | 3.0 | ≥94 | ≥98.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Researchers should consult the certificates of analysis from their specific suppliers for precise isotopic distribution data.
One supplier, Cayman Chemical, provides a product information sheet for a similar compound, Tauro-d4-ursodeoxycholic acid, which specifies the deuterium incorporation as ≥99% for deuterated forms (d1-d4) and ≤1% for the unlabeled (d0) form.[1] This indicates that high isotopic enrichment is a key quality control parameter for reputable suppliers.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like TUDCA-d5 is primarily accomplished using two powerful analytical techniques: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is an ideal technique for quantifying the relative abundance of each isotopologue of TUDCA-d5 due to its high mass accuracy and sensitivity.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of TUDCA-d5 in a suitable organic solvent such as methanol or acetonitrile. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A typical gradient would be 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.
-
Scan Range: m/z 100-1000.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the [M-H]⁻ ions for each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues and multiplying by 100.
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine isotopic purity by quantifying the residual proton signals at the deuterated positions.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of TUDCA-d5 in a deuterated solvent (e.g., methanol-d4 or DMSO-d6).
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions.
-
Compare the integral of these residual proton signals to the integral of a proton signal in a non-deuterated position of the TUDCA molecule. The ratio of these integrals allows for the calculation of the isotopic purity.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the isotopic purity of TUDCA-d5.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Simplified signaling pathway of TUDCA's action.
References
TUDCA-d5 in Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Tauroursodeoxycholic acid (TUDCA) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comprehensive comparison of the performance of Tauroursodeoxycholic acid-d5 (TUDCA-d5) in various biological matrices, supported by experimental data and detailed methodologies.
Comparative Performance of TUDCA-d5 as an Internal Standard
Stable isotope-labeled internal standards are crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1] Deuterated standards like TUDCA-d5 are ideal as they closely mimic the physicochemical properties of the endogenous analyte.[1][2] While direct head-to-head comparative studies between different deuterated versions of TUDCA are not extensively published, the following tables summarize the typical performance characteristics of bioanalytical methods using TUDCA-d5 and other commonly used deuterated bile acid internal standards. The data is compiled from various validated LC-MS/MS methods.[3][4][5][6][7]
Table 1: Performance Characteristics of TUDCA Quantification in Human Plasma/Serum using Deuterated Internal Standards
| Parameter | TUDCA-d5 | TUDCA-d4 | Other Deuterated IS (e.g., GUDCA-d5, UDCA-d4) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 9 ng/mL[3][8] | 2.7 - 5 ng/mL[7][9] | Analyte dependent |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Recovery | > 85%[5][8] | > 85% | Generally > 80% |
| Matrix Effect | Effectively compensated | Effectively compensated | Effectively compensated |
Note: The performance characteristics are typical values from validated bioanalytical methods and may vary depending on the specific laboratory, instrumentation, and protocol.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of TUDCA in biological matrices using TUDCA-d5 as an internal standard.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.
-
Protein Precipitation (for Plasma/Serum): This is a simple and rapid method suitable for high-throughput analysis.[3][10]
-
To 100 µL of plasma or serum, add 20 µL of TUDCA-d5 internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.[11]
-
-
Liquid-Liquid Extraction (LLE) (for Plasma/Serum and Tissue Homogenates): LLE offers a cleaner extract compared to protein precipitation.[9][12]
-
To 200 µL of the sample, add the internal standard.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for Complex Matrices like Bile or Feces): SPE provides the cleanest samples and can be used to concentrate the analyte.[4][12]
-
Dilute the sample (e.g., bile, fecal extract) and add the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 25% ethanol) to remove interferences.[4]
-
Elute the bile acids with a higher concentration of organic solvent (e.g., methanol or ethanol).[4][12]
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of TUDCA.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.9 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.[8][13]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 2:1, v/v) with 0.1% formic acid.[13]
-
Gradient Elution: A gradient is typically employed to separate TUDCA from other bile acids and matrix components.
-
-
Mass Spectrometry:
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of TUDCA in a biological matrix using TUDCA-d5.
TUDCA Signaling Pathways
TUDCA exerts its biological effects through various signaling pathways, most notably by activating the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), which play roles in metabolic regulation and inflammation.[14][15] It is also known for its cytoprotective effects by reducing endoplasmic reticulum (ER) stress.[11]
This second diagram illustrates TUDCA's role in mitigating ER stress, a key mechanism of its neuroprotective effects.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Quantitative Analysis of TUDCA: Cross-Validation of Immunoassays with LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Tauroursodeoxycholic acid (TUDCA) is critical for pharmacokinetic studies, biomarker discovery, and understanding its therapeutic effects. This guide provides a comprehensive comparison of the "gold standard" Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with immunoassays for TUDCA quantification, using the deuterated internal standard TUDCA-d5. While validated LC-MS/MS methods are well-documented, publicly available validation data for TUDCA immunoassays is scarce. Therefore, this guide establishes the performance of LC-MS/MS as a benchmark for evaluating any potential immunoassay.
The Gold Standard: LC-MS/MS for TUDCA Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier method for the quantification of TUDCA in biological matrices due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as TUDCA-d5, is crucial for correcting for matrix effects and variations in sample processing, ensuring the highest quality data.
Experimental Protocol for LC-MS/MS Analysis of TUDCA
This protocol represents a synthesis of validated methods for the quantification of TUDCA in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (TUDCA-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient is typically used to separate TUDCA from other endogenous components.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Performance Characteristics of Validated LC-MS/MS Methods
The following table summarizes the performance of several published LC-MS/MS methods for TUDCA quantification.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range (ng/mL) | 0.500 - 250 | 5 - 500 | 9 - 3000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500 | 5 | 9 |
| Intra-day Precision (%CV) | < 7.00 | < 15 | Not Reported |
| Inter-day Precision (%CV) | < 7.00 | < 15 | Not Reported |
| Accuracy (%RE) | < 11.75 | Within ±15 | Not Reported |
CV: Coefficient of Variation; RE: Relative Error
Figure 1. Workflow for TUDCA quantification by LC-MS/MS.
Evaluating TUDCA Immunoassays: A Comparative Framework
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a higher throughput and potentially lower cost alternative to LC-MS/MS. However, for small molecules like TUDCA, achieving the necessary specificity and accuracy can be challenging. Cross-reactivity with structurally similar bile acids is a primary concern.
As of late 2025, there is a notable absence of peer-reviewed studies demonstrating the validation and cross-comparison of a commercially available TUDCA immunoassay against the gold standard LC-MS/MS method. Researchers considering a TUDCA immunoassay should rigorously validate its performance, using the LC-MS/MS data presented above as a benchmark for acceptability.
Key Immunoassay Validation Parameters
-
Specificity and Cross-Reactivity: The antibody used must demonstrate high specificity for TUDCA with minimal cross-reactivity to other bile acids, particularly its precursor ursodeoxycholic acid (UDCA) and its glycine conjugate (GUDCA).
-
Sensitivity (Lower Limit of Detection - LLOD): The assay should be sensitive enough to detect endogenous levels of TUDCA in the biological matrix of interest.
-
Precision (Intra- and Inter-assay Variability): The coefficient of variation (%CV) should ideally be less than 15%.
-
Accuracy (Recovery): The assay's ability to accurately measure a known amount of TUDCA spiked into the sample matrix should be between 80-120%.
-
Linearity of Dilution: The assay should provide a linear response to serial dilutions of a sample, indicating that the measurement is not affected by the sample matrix.
Figure 2. Conceptual workflow for a TUDCA immunoassay (ELISA).
Conclusion
The quantification of TUDCA is essential for advancing research and drug development. LC-MS/MS with a deuterated internal standard remains the definitive method, providing unparalleled specificity and accuracy. While immunoassays present a potential for higher throughput, their application for TUDCA requires careful validation to ensure data quality. Without publicly available, robust validation data for any TUDCA immunoassay, researchers should approach such kits with caution and perform their own rigorous cross-validation against a well-characterized LC-MS/MS method. This guide provides the necessary framework and benchmark data to empower researchers in making informed decisions for their analytical needs.
References
- 1. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nssresearchjournal.com [nssresearchjournal.com]
Establishing Reference Ranges for Tauroursodeoxycholic Acid (TUDCA) in a Healthy Population Using Deuterated Internal Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the current methodologies for establishing reference ranges of Tauroursodeoxycholic Acid (TUDCA) in a healthy human population, with a specific focus on the use of its deuterated stable isotope, TUDCA-d5, as an internal standard for accurate quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of bile acids and their therapeutic potential.
Introduction to TUDCA and its Quantification
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that is present in trace amounts in human bile and plasma. It is the taurine conjugate of ursodeoxycholic acid (UDCA). Emerging research has highlighted the therapeutic potential of TUDCA in a variety of conditions, primarily attributed to its cytoprotective and anti-apoptotic properties. TUDCA has been shown to mitigate endoplasmic reticulum (ER) stress and inhibit apoptosis, making it a molecule of interest for neurodegenerative diseases, liver disorders, and metabolic conditions.[1][2][3][4]
Accurate quantification of endogenous TUDCA levels is crucial for establishing baseline physiological concentrations and for monitoring its pharmacokinetics in clinical trials. The use of a stable isotope-labeled internal standard, such as TUDCA-d5, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[5][6]
Endogenous TUDCA Levels in a Healthy Population
Establishing a definitive reference range for endogenous TUDCA in a healthy population presents a significant challenge due to its very low physiological concentrations. Several studies have reported that TUDCA levels in the plasma of healthy individuals are often near or below the lower limit of quantification (LLOQ) of even highly sensitive LC-MS/MS methods.[7]
One study involving a cross-sectional analysis of healthy adults found that due to low concentrations, TUDCA was detected in less than 75% of the samples and was therefore excluded from subsequent statistical evaluation.[7] Another report provided a calibration curve range for TUDCA from 0.500 to 250 ng/mL for a pharmacokinetic study in healthy volunteers, suggesting that endogenous fasting levels are expected to be at the low end of this range.[5]
The following table summarizes the available data on endogenous TUDCA concentrations in healthy human plasma. It is important to note the variability and the frequent observation of levels below the detection limit.
| Population Cohort | Analytical Method | Reported Concentration Range/Value | Reference |
| Healthy Subjects (n=20) | LC-MS | Median and range not explicitly provided for TUDCA due to low levels. | [8] |
| Healthy Adults | LC-MS | Detected in <75% of samples, excluded from statistical analysis. | [7] |
| Healthy Chinese Volunteers (n=12) | LC-MS/MS | Pre-dose concentrations not explicitly stated, but the calibration curve started at 0.500 ng/mL. | [5] |
Note: The presented data highlights the difficulty in defining a narrow reference range for TUDCA in a healthy population. The low endogenous levels necessitate highly sensitive analytical methods for reliable detection and quantification.
Experimental Protocol: Quantification of TUDCA in Human Plasma using LC-MS/MS with TUDCA-d5 Internal Standard
This section provides a detailed methodology for the quantification of TUDCA in human plasma, incorporating the use of TUDCA-d5 as an internal standard. This protocol is a composite based on several validated methods reported in the scientific literature.[5][6][9][10]
Materials and Reagents
-
TUDCA analytical standard
-
TUDCA-d5 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free, sourced from a certified vendor)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of TUDCA and TUDCA-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the TUDCA stock solution in a methanol/water mixture to create calibration standards. Prepare a separate working solution for the TUDCA-d5 internal standard.
-
Calibration Curve: Spike drug-free human plasma with the TUDCA working solutions to create a calibration curve ranging from approximately 0.5 to 500 ng/mL.[5][9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the TUDCA-d5 internal standard working solution. Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:
Data Analysis
-
Integrate the peak areas for TUDCA and TUDCA-d5.
-
Calculate the peak area ratio of TUDCA to TUDCA-d5.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of TUDCA in the unknown samples from the calibration curve.
Signaling Pathways of TUDCA
TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways, primarily those involved in apoptosis and endoplasmic reticulum (ER) stress.
TUDCA's Role in Inhibiting Apoptosis
TUDCA can interfere with the mitochondrial pathway of apoptosis. It has been shown to activate the PI3K/Akt survival pathway, which in turn leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad. This prevents the translocation of another pro-apoptotic protein, Bax, to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[2][11][12]
Caption: TUDCA's anti-apoptotic signaling pathway.
TUDCA's Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Prolonged ER stress can lead to apoptosis. TUDCA acts as a chemical chaperone, helping to alleviate ER stress. It can inhibit the activation of key ER stress sensors like PERK and IRE1α, thereby reducing the downstream signaling that leads to the expression of pro-apoptotic factors like CHOP and the activation of caspase-12.
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
Comparison of Analytical Methods
While various methods can be employed to measure bile acids, LC-MS/MS stands out as the most sensitive and specific technique for the quantification of individual bile acids like TUDCA, especially given their low endogenous concentrations. The use of a deuterated internal standard like TUDCA-d5 is critical for achieving high accuracy and precision.
| Analytical Method | Advantages | Disadvantages | Suitability for TUDCA Quantification |
| LC-MS/MS with TUDCA-d5 | High sensitivity and specificity.[5][6] Accurate quantification due to correction for matrix effects. Ability to measure multiple bile acids simultaneously. | Higher cost and complexity of instrumentation. | Excellent: The gold standard for research and clinical applications. |
| HPLC with UV or Fluorescence Detection | Lower cost and wider availability. | Lower sensitivity and specificity compared to MS. Potential for interference from other compounds. | Limited: May not be sensitive enough for endogenous levels in healthy individuals. |
| Enzyme-linked Immunosorbent Assay (ELISA) | High throughput and relatively simple to perform. | Cross-reactivity with other bile acids can be a significant issue. May lack the specificity required for individual bile acid quantification. | Poor: Not suitable for accurate quantification of TUDCA due to specificity issues. |
Conclusion
The establishment of a precise reference range for endogenous TUDCA in a healthy human population remains an area of active investigation due to its characteristically low physiological concentrations. The use of highly sensitive and specific LC-MS/MS methods with a deuterated internal standard, such as TUDCA-d5, is paramount for accurate quantification. The provided experimental protocol offers a robust framework for researchers. Understanding the signaling pathways through which TUDCA exerts its beneficial effects is crucial for the development of novel therapeutic strategies. This guide provides a foundational resource for professionals working to unravel the full therapeutic potential of this promising endogenous molecule.
References
- 1. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. Age-Related Changes of Plasma Bile Acid Concentrations in Healthy Adults—Results from the Cross-Sectional KarMeN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tauroursodeoxycholic acid prevents amyloid-beta peptide-induced neuronal death via a phosphatidylinositol 3-kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Administration of Tauroursodeoxycholic Acid Attenuates Early Brain Injury via Akt Pathway Activation [frontiersin.org]
Comparative analysis of different deuterated TUDCA standards from various suppliers
A comprehensive comparative analysis of deuterated Tauroursodeoxycholic acid (TUDCA) standards is essential for researchers, scientists, and drug development professionals who rely on these reagents as internal standards for accurate quantification in mass spectrometry-based assays. The quality, purity, and isotopic enrichment of these standards directly impact the reliability and reproducibility of experimental results. This guide provides a comparative overview based on publicly available information from leading suppliers and outlines detailed experimental protocols for in-house validation.
Comparative Overview of Deuterated TUDCA Standards
The selection of a deuterated TUDCA standard requires careful consideration of its chemical and isotopic purity. Below is a summary of specifications from various suppliers. It is crucial to obtain the batch-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data before use.
| Parameter | Cayman Chemical | Cambridge Isotope Laboratories | MedchemExpress |
| Product Name | Tauroursodeoxycholic Acid-d4 MaxSpec® Standard | Tauroursodeoxycholic acid, sodium salt (2,2,4,4-D₄, 98%) | Tauroursodeoxycholate-d5 |
| Deuterium Label | d4 | d4 | d5 |
| Chemical Purity | ≥95%[1] | 98% | Not specified |
| Isotopic Purity | Information provided on batch-specific CoA[1] | Information provided on batch-specific CoA | Information provided on batch-specific CoA[2] |
| Format | Solution (gravimetrically prepared)[1] | Solid or Solution | Solid |
| Certificate of Analysis | Provided with product[1] | Provided with product | Provided with product[2] |
Disclaimer: The data presented in this table is based on general specifications found on supplier websites and may not reflect the precise data of a specific product lot. For accurate and reliable data, always refer to the Certificate of Analysis provided with the standard.
Experimental Protocols for Standard Validation
To ensure the highest quality data, it is recommended that users perform an in-house validation of deuterated TUDCA standards. The following protocols outline the methodologies for determining key quality attributes.
Determination of Chemical Purity by HPLC-UV
This method quantifies the purity of the deuterated TUDCA compound relative to any non-labeled or other chemical impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 75:25 ratio of methanol to buffered water[3].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Approximately 200-210 nm.
-
Procedure:
-
Accurately prepare a solution of the deuterated TUDCA standard in the mobile phase or a compatible solvent.
-
Inject a defined volume of the solution onto the HPLC column.
-
Record the chromatogram.
-
Calculate the chemical purity by dividing the area of the principal peak by the total area of all peaks detected.
-
Determination of Isotopic Purity by LC-MS
This protocol determines the degree of deuterium incorporation and identifies the presence of any unlabeled (d0) TUDCA.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, for accurate mass determination[4][5].
-
Chromatography: Utilize the HPLC conditions described above to separate the analyte from potential interferences.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is effective for TUDCA.
-
Mass Analysis:
-
Perform a full scan analysis to identify the molecular ions corresponding to the unlabeled TUDCA and its deuterated isotopologues (e.g., d1, d2, d3, d4, d5).
-
Calculate the isotopic purity (or deuterium enrichment) by expressing the peak intensity of the desired deuterated ion as a percentage of the sum of intensities of all TUDCA-related isotopic peaks[6].
-
It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule to avoid overestimation of lower-mass isotopologues[7].
-
Visualization of Workflow and Biological Pathway
The following diagrams provide a visual representation of the analytical workflow and the biological context of TUDCA.
Caption: Workflow for the validation and comparison of deuterated TUDCA standards.
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid, a deuterated derivative of a bile acid commonly used in biomedical research.
Adherence to these procedures is vital not only for personnel safety but also for environmental protection and regulatory compliance. The following information synthesizes safety data sheets (SDS) to offer a clear and actionable disposal plan.
Key Safety and Disposal Information
The hazard classification for Tauroursodeoxycholic Acid can vary by supplier. While some sources indicate it is not a hazardous substance[1][2][3][4], others classify it as causing severe skin burns and eye damage[5]. Therefore, it is imperative to handle this compound with appropriate caution.
| Parameter | Information | Source |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [6] |
| Alternative Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [7] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, and impervious clothing. Use a mechanical exhaust or laboratory fume hood. | [2][6][7] |
| Environmental Precautions | Do not allow the substance to enter sewers, surface water, or groundwater. It is considered slightly hazardous to water. | [4][5] |
| Spill Cleanup | Avoid dust formation. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. | [6] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid:
-
Consult Safety Data Sheet (SDS): Before handling, always review the specific SDS provided by the manufacturer of your Tauroursodeoxycholic-2,2,3,4,4-d5 Acid. Note any specific handling and disposal instructions.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust or aerosol formation, use a respirator and work in a fume hood.[2][6][7]
-
Prepare for Disposal:
-
Ensure the waste container is clearly and accurately labeled as "Tauroursodeoxycholic-2,2,3,4,4-d5 Acid waste."
-
Keep the waste in a suitable, closed container to prevent accidental spills or exposure.[6]
-
-
Engage a Licensed Waste Disposal Service: The most recommended and safest method for disposal is to contact a licensed professional chemical waste disposal service.[6] Provide them with the SDS and any other relevant information about the waste.
-
Alternative Disposal via Incineration (if permissible): In some cases, and only if permitted by local, state, and federal regulations, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by trained personnel at a licensed facility.
-
Adhere to All Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance.[7]
-
Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal service used.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
Caption: Workflow for the disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tauroursodeoxycholic-2,2,3,4,4-d5 Acid, a deuterated form of a hydrophilic bile acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Tauroursodeoxycholic-2,2,3,4,4-d5 Acid, based on safety data sheets for the analogous non-deuterated compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards[1]. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Dispose of contaminated gloves after use[1][2]. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or as the sole means of protection. A full-face supplied air respirator is recommended in such cases[1]. |
| Body | Impervious clothing | A lab coat or other protective clothing is necessary to prevent skin contact[1]. The type of protective equipment should be selected based on the concentration and amount of the substance being used[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is crucial to prevent contamination and accidental exposure.
Preparation and Handling Workflow
Caption: A stepwise workflow for the safe handling of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.
-
Engineering Controls : Always handle Tauroursodeoxycholic-2,2,3,4,4-d5 Acid in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation exposure[1].
-
Avoid Dust Formation : Take care to avoid the formation of dust and aerosols when handling the solid compound[1].
-
Personal Hygiene : Avoid contact with skin and eyes[1]. After handling, wash hands thoroughly with soap and water[1].
-
Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is refrigerated[1][3].
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. Seek medical attention if irritation develops[1]. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[3]. |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid waste.
-
Waste Characterization : While some safety data sheets classify Tauroursodeoxycholic Acid as not a hazardous substance, it is crucial to consult local regulations and your institution's environmental health and safety (EHS) office to determine the proper waste classification[3][4].
-
Disposal Method : Contact a licensed professional waste disposal service to dispose of this material[1]. Do not allow the product to enter drains[1].
-
Contaminated Materials : Absorb any spills with an inert material and place in a suitable, closed container for disposal[1][3]. Dispose of contaminated PPE, such as gloves, in accordance with applicable laws and good laboratory practices[1].
-
Packaging : Ensure waste containers are properly labeled and sealed before collection by a waste disposal service.
By adhering to these safety protocols, researchers can confidently and safely handle Tauroursodeoxycholic-2,2,3,4,4-d5 Acid, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
